molecular formula C9H9NO2 B145638 3,4-Dimethoxybenzonitrile CAS No. 2024-83-1

3,4-Dimethoxybenzonitrile

Cat. No.: B145638
CAS No.: 2024-83-1
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzonitrile (CAS 2024-83-1) is a high-purity benzonitrile derivative serving as a valuable chemical intermediate in organic synthesis and materials science. This compound is characterized as a white to light yellow crystalline solid with a melting point of 67-71°C and a molecular weight of 163.17 g/mol . Its molecular structure features an electron-withdrawing cyano group and two electron-donating methoxy groups on the benzene ring, providing three distinct binding sites (the aromatic ring, the π-bond of the CN group, and the lone pair on the nitrogen atom) for adsorption and coordination, making it a molecule of significant interest in surface and catalytic studies . Researchers utilize this compound as a key building block for synthesizing pharmaceuticals, herbicides, and dyes . It also finds application in the manufacture of polymers, lacquers, and as an intermediate for various agrochemicals and specialty organic chemicals . Advanced research explores its properties for use in molecular electronic devices and nonlinear optical materials due to its non-centrosymmetric structure, which is essential for such applications . Modern preparation methods highlight its synthesis from low-cost starting materials like 3,4-dimethoxyphenylacetic acid and sodium nitrite using an iron-based catalyst, offering advantages of mild conditions and high yield . The compound's extensive spectroscopic properties, including FTIR and FT-Raman spectra, have been thoroughly characterized, supported by computational studies using Density Functional Theory (DFT) to elucidate its most stable molecular geometry, vibrational assignments, and electronic properties . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OSEQIDSFSBWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40942354
Record name 3,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
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CAS No.

2024-83-1, 23024-83-1
Record name 3,4-Dimethoxybenzonitrile
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Record name Veratronitrile
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Record name 3,4-Dimethoxybenzoic acid nitrile
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Foundational & Exploratory

3,4-Dimethoxybenzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethoxybenzonitrile (Veratronitrile). It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is an important intermediate in the synthesis of various organic compounds.

Identification and Structure
IdentifierValue
IUPAC Name This compound
Synonyms Veratronitrile, 4-Cyanoveratrole
CAS Number 2024-83-1
Molecular Formula C₉H₉NO₂[3][4][5][6]
Molecular Weight 163.17 g/mol [1][3][7]
SMILES COC1=CC(C#N)=CC=C1OC[4][6][7]
InChI Key OSEQIDSFSBWXRE-UHFFFAOYSA-N[5][6][7]
Physical Properties

The physical properties of this compound are summarized in the table below, providing a range of values reported across different sources.

PropertyValueSource(s)
Appearance White to off-white or pale brown crystals/powder[1][2][6]
Melting Point 65.0 - 71.0 °C[1][2][3][5][6][7]
Boiling Point 266.2 - 278 °C at 760 mmHg[1][3]
Density 1.1 - 1.12 g/cm³[1][3]
Flash Point 107.5 - 122 °C[1][3]
Vapor Pressure 0.00877 mmHg at 25°C[2]
Solubility Insoluble in water. Soluble in methanol and other common organic solvents like ethanol and acetone.[1][2]
Chemical and Safety Properties
PropertyValueSource(s)
Stability Stable under normal conditions.[8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[8]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[8]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[4][7][9]
Precautionary Statements Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[7][8][9]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃): Spectral data is available and typically shows signals corresponding to the two methoxy groups and the three aromatic protons.[6]

  • ¹³C NMR (CDCl₃): Data is available and shows characteristic peaks for the nitrile carbon, the aromatic carbons, and the methoxy carbons.[4]

  • FTIR: Infrared spectroscopy can confirm the presence of the nitrile (C≡N) stretching vibration and other functional groups.[6]

  • Mass Spectrometry (GC-MS): The compound can be analyzed by GC-MS, with spectra available for review.[6]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the dehydration of an aldoxime intermediate derived from veratraldehyde.

Synthesis from Veratraldehyde via Aldoxime Formation and Dehydration

This two-step, one-pot synthesis is a widely referenced method for preparing this compound.

Step 1: Formation of 3,4-Dimethoxybenzaldehyde Oxime [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,4-Dimethoxybenzaldehyde (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride (approx. 1.2 equivalents).

  • Basification: Add a solution of sodium hydroxide (approx. 1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Dehydration of the Oxime to this compound [1]

  • Dehydrating Agent: Following the formation of the oxime, a dehydrating agent is introduced. Acetic anhydride is a commonly used reagent for this step. The reaction is typically heated to drive the dehydration.

  • Alternative Dehydration: Another patented method involves adding potassium hydroxide (KOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), and DMSO to the toluene solution of the oxime, followed by refluxing for 30 minutes.[10]

  • Work-up: After the reaction is complete, the mixture is cooled. The product is typically isolated by extraction with an organic solvent (e.g., toluene or ethyl acetate). The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).[10]

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the final this compound product as a white solid.[10]

Synthesis from 3,4-Dimethoxyphenylacetic Acid

A patented method describes a one-step synthesis from 3,4-dimethoxyphenylacetic acid.[1]

  • Reaction Setup: 3,4-dimethoxyphenylacetic acid, sodium nitrite, and a catalyst (ferric trichloride) are mixed in a molar ratio of 1:(2-8):(0.5-4) in an organic solvent (e.g., DMSO, DMF).[1]

  • Reaction: The mixture is heated in a sealed reactor. The reaction involves the breaking of a carbon-carbon bond, facilitated by the catalyst and the active nitric oxide intermediate from sodium nitrite.[1]

  • Isolation: The product, this compound, is then isolated from the reaction mixture.

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of this compound and identifying any impurities.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as methanol or ethyl acetate (e.g., 100 µg/mL).[11]

  • GC Conditions (Typical):

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[9][11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9][11]

    • Inlet: Splitless injection at an elevated temperature (e.g., 250 °C).[11]

    • Oven Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping up to 320 °C at a rate of 20 °C/min.[11]

  • MS Conditions (Typical):

    • Ionization: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 50 to a value sufficient to include the molecular ion (e.g., m/z 50-500).[9]

    • Temperatures: Source and transfer line temperatures are typically set high (e.g., 200 °C and 325 °C, respectively) to prevent condensation.[9]

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time for this compound. The corresponding mass spectrum can be compared to library spectra for confirmation of identity.

Mandatory Visualizations

Synthesis Workflow from Veratraldehyde

The following diagram illustrates the experimental workflow for the synthesis of this compound starting from veratraldehyde.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent process process Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Oxime_Formation Oxime Formation (Stir Overnight in Ethanol) Veratraldehyde->Oxime_Formation Hydroxylamine Hydroxylamine HCl + NaOH (aq) Hydroxylamine->Oxime_Formation Oxime 3,4-Dimethoxybenzaldehyde Oxime (Intermediate) Oxime_Formation->Oxime Dehydration Dehydration (Heating) Oxime->Dehydration Dehydration_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydration_Agent->Dehydration Crude_Product Crude Product Mixture Dehydration->Crude_Product Extraction Extraction (Organic Solvent) Crude_Product->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (e.g., from Ethanol) Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

References

An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxybenzonitrile, also known as veratronitrile, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a nitrile group, dictates its physicochemical properties, including its solubility in different organic solvents. A thorough understanding of its solubility is crucial for researchers, scientists, and drug development professionals in processes such as reaction optimization, purification, formulation, and analytical method development.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another. The structure of this compound contains both polar and non-polar moieties that influence its solubility profile.

  • Polar Moieties: The nitrile (-C≡N) group is highly polar. The two methoxy (-OCH₃) groups also contribute to the molecule's polarity through their oxygen atoms.

  • Non-polar Moiety: The benzene ring is the primary non-polar component of the molecule.

This combination of polar and non-polar features suggests that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is expected to be lower.

Solubility Data

While precise quantitative solubility data is not widely published, a qualitative and predictive summary is presented in Table 1. This information is collated from chemical supplier safety data sheets and predictions based on the molecular structure. For a related compound, (3,4-Dimethoxyphenyl)acetonitrile, a solubility of 10% in methanol has been reported, which suggests that this compound would also have significant solubility in methanol[1].

Table 1: Qualitative and Predictive Solubility of this compound in Various Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSoluble[2]The hydroxyl group of methanol can interact with the polar nitrile and methoxy groups.
EthanolSolubleSimilar to methanol, ethanol's polarity is suitable for dissolving this compound.
Polar Aprotic AcetoneSolubleAcetone's polarity is effective in solvating both the polar and non-polar regions of the molecule.
Ethyl AcetateSolubleAs a moderately polar solvent, ethyl acetate is expected to be a good solvent for this compound.
AcetonitrileSolubleThe polarity of acetonitrile is well-suited for dissolving nitrile-containing compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Chlorinated DichloromethaneSolubleThe polarity of dichloromethane is appropriate for molecules with a mix of polar and non-polar characteristics.
ChloroformSolubleSimilar to dichloromethane, chloroform is expected to be an effective solvent.
Non-polar TolueneSparingly SolubleThe aromatic ring of toluene can interact with the benzene ring of the solute, but it may not effectively solvate the polar functional groups.
HexaneInsolubleAs a non-polar aliphatic solvent, hexane is unlikely to dissolve the polar this compound.
Aqueous WaterInsolubleThe non-polar benzene ring dominates the molecule's character, leading to poor solubility in the highly polar water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The gravimetric method, based on the isothermal shake-flask technique, is a reliable and widely used procedure for determining the equilibrium solubility of a solid compound in a solvent.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials
  • This compound (high purity solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure
  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into each vial containing the excess solid.

  • Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pipette. Immediately filter the solution through a syringe filter to remove any suspended solid particles. This step should be performed quickly to minimize solvent evaporation.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed (to a constant weight) evaporating dish or vial.

    • Record the total weight of the dish/vial and the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

    • Once the solvent is fully evaporated, place the dish/vial in an oven at a temperature below the melting point of this compound (m.p. 68-70 °C) until a constant weight is achieved.

    • Record the final weight of the dish/vial containing the dried solute.

Calculations
  • Mass of the solute (m_solute):

    • m_solute = (Final weight of dish + solute) - (Initial weight of empty dish)

  • Mass of the solvent (m_solvent):

    • Mass of the solution = (Weight of dish + solution) - (Initial weight of empty dish)

    • m_solvent = Mass of the solution - m_solute

  • Solubility (S):

    • The solubility can be expressed in various units. A common expression is grams of solute per 100 mL of solvent.

    • First, calculate the volume of the solvent (V_solvent) using its density (ρ_solvent) at the experimental temperature: V_solvent = m_solvent / ρ_solvent

    • Then, calculate the solubility: S ( g/100 mL) = (m_solute / V_solvent) * 100

Mandatory Visualization

The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solute_Polarity Polarity Solubility Solubility Solute_Polarity->Solubility Solute_Size Molecular Size Solute_Size->Solubility Solute_Structure Crystal Lattice Energy Solute_Structure->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Factors influencing the solubility of a compound.

Gravimetric_Solubility_Workflow Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Sediment Allow undissolved solid to sediment Equilibrate->Sediment Filter Withdraw and filter supernatant Sediment->Filter Weigh_Solution Weigh the filtered saturated solution Filter->Weigh_Solution Evaporate Evaporate solvent to dryness Weigh_Solution->Evaporate Weigh_Solute Weigh the dried solute Evaporate->Weigh_Solute Calculate Calculate Solubility Weigh_Solute->Calculate End End Calculate->End

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. The compound is predicted to be soluble in polar aprotic and protic solvents and insoluble in non-polar and aqueous media. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. This information is fundamental for the effective utilization of this compound in research and development.

References

Technical Guide: Physicochemical Properties of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling point data for 3,4-Dimethoxybenzonitrile (also known as veratronitrile), a key intermediate in organic synthesis. The document outlines standard experimental protocols for determining these physical properties and includes workflow visualizations to aid in experimental setup.

Data Presentation: Thermal Properties

The following table summarizes the reported melting point for this compound. It is important to note that a definitive boiling point at standard atmospheric pressure is not consistently reported in the cited literature.

Physical PropertyValue (°C)Source(s)
Melting Point 65.0 - 71.0Thermo Fisher Scientific[1]
66 - 71ChemSynthesis[2]
65 - 69Thermo Scientific Chemicals[3]
Boiling Point Not Available (n/a)ChemSynthesis[2]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for assessing the purity and identity of a compound. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can cause a depression and broadening of this range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (digital or mercury)

  • Spatula

  • Watch glass or porous plate

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface like a watch glass.[5] Finely powder the sample using a spatula.[5][6]

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[4][6] A packed sample height of approximately 3 mm is sufficient.

  • Apparatus Setup:

    • Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.[4][6] This can be done using a small rubber band or by moistening the thermometer with a suitable liquid like paraffin oil.[5][6]

    • Insert the thermometer and attached capillary into the heating block or oil bath of the melting point apparatus.[6]

  • Measurement:

    • Rapid Preliminary Test: Heat the sample rapidly to determine an approximate melting point.

    • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to approximately 2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8]

Apparatus:

  • Thiele tube

  • Small test tube or Durham tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Liquid for the heating bath (e.g., mineral oil, concentrated sulfuric acid)[6][9]

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with liquid this compound.[10]

  • Capillary Insertion: Place a capillary tube into the test tube with the open end down (sealed end up).[7][10]

  • Apparatus Setup:

    • Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[7][10]

    • Insert this assembly into the Thiele tube, which contains the heating liquid. The sample should be positioned near the middle of the oil bath.[10]

  • Measurement:

    • Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[7]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the lower, open end of the capillary tube.[9][10]

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7]

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement prep1 Powder Solid Sample prep2 Load into Capillary Tube prep1->prep2 prep3 Pack Sample to ~3mm prep2->prep3 setup1 Attach Capillary to Thermometer prep3->setup1 setup2 Insert into Heating Block setup1->setup2 measure1 Heat Rapidly to ~15°C Below MP setup2->measure1 measure2 Heat Slowly (2°C/min) measure1->measure2 measure3 Record T1 (First Liquid) measure2->measure3 measure4 Record T2 (All Liquid) measure3->measure4 result Melting Point Range (T1-T2) measure4->result

Caption: Workflow for Melting Point Determination.

BoilingPointSetup Thiele Tube Setup for Boiling Point cluster_thiele cluster_thermometer thiele_tube Thiele Tube (with heating oil) thermometer Thermometer sample_tube Sample Tube (with liquid) capillary Inverted Capillary Tube heat Apply Heat Here heat->thiele_tube heats oil via convection

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Dimethoxybenzonitrile. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such data, and a logical workflow for spectral interpretation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. A thorough understanding of its structure is paramount for quality control and reaction monitoring. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational reference for researchers in the field.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures. The spectra are referenced to a standard solvent, typically deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~6.90d~8.51H
H-2~7.15d~2.01H
H-6~7.30dd~8.5, ~2.01H
3-OCH₃~3.92s-3H
4-OCH₃~3.90s-3H

d = doublet, dd = doublet of doublets, s = singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Assignment Chemical Shift (δ, ppm)
C-CN~119
C-1~104
C-2~112
C-5~115
C-6~127
C-4~149
C-3~154
3-OCH₃~56.1
4-OCH₃~56.0

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette tip during transfer to the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans (or more, depending on sample concentration and desired signal-to-noise ratio).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of the NMR analysis process, from sample preparation to final spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim transfer->tune acquire_H1 Acquire 1H Spectrum tune->acquire_H1 acquire_C13 Acquire 13C Spectrum tune->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze_H1 Analyze 1H Data (Shifts, Integrals, Multiplicities) reference->analyze_H1 analyze_C13 Analyze 13C Data (Shifts) reference->analyze_C13 structure Structure Elucidation analyze_H1->structure analyze_C13->structure logical_relationship cluster_structure Molecular Structure cluster_nmr NMR Spectra cluster_data Spectral Parameters mol This compound H1_NMR 1H NMR Spectrum mol->H1_NMR yields C13_NMR 13C NMR Spectrum mol->C13_NMR yields chem_shift Chemical Shift (δ) H1_NMR->chem_shift integration Integration H1_NMR->integration multiplicity Multiplicity (J) H1_NMR->multiplicity chem_shift_c13 Chemical Shift (δ) C13_NMR->chem_shift_c13

An In-depth Technical Guide to the FT-IR and FT-Raman Spectroscopic Data of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic data for 3,4-Dimethoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the vibrational properties of the molecule, outlines experimental protocols for its spectroscopic analysis, and presents the data in a clear, accessible format.

Introduction to the Spectroscopic Analysis of this compound

This compound is a substituted aromatic nitrile with applications in the synthesis of various pharmaceutical and chemical compounds. Its molecular structure, characterized by a benzene ring substituted with two methoxy groups and a nitrile group, gives rise to a unique vibrational spectrum. FT-IR and FT-Raman spectroscopy are powerful, non-destructive techniques used to probe these vibrations, providing a molecular fingerprint that is invaluable for structural elucidation, identification, and quality control.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to provide a more detailed and accurate assignment of the observed vibrational modes.[1][2] Such studies on this compound have been performed, correlating experimental data with theoretical calculations to achieve a complete vibrational assignment.[1][2]

Experimental Protocols

The following sections describe the generalized experimental protocols for obtaining the FT-IR and FT-Raman spectra of this compound. These protocols are based on standard laboratory practices and information from related spectroscopic studies.

FT-IR Spectroscopy

The FT-IR spectrum of solid this compound is typically recorded using the KBr (potassium bromide) pellet technique.

  • Sample Preparation: A small amount of finely ground this compound (approximately 1-2 mg) is intimately mixed with about 200-300 mg of dry, spectroscopic grade KBr powder in an agate mortar. The mixture is then pressed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: A high-resolution FT-IR spectrometer is used for the analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. To ensure a good signal-to-noise ratio, a number of scans (e.g., 32 or 64) are co-added. A background spectrum of a pure KBr pellet is recorded under the same conditions and automatically subtracted from the sample spectrum.

FT-Raman Spectroscopy

The FT-Raman spectrum of this compound is typically obtained from a solid sample.

  • Sample Preparation: A small amount of the crystalline or powdered sample is placed in a sample holder, such as a glass capillary tube or an aluminum cup.

  • Instrumentation: A dedicated FT-Raman spectrometer or an FT-IR spectrometer with a Raman module is used. The instrument is equipped with a near-infrared (NIR) laser excitation source, most commonly a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.

  • Data Acquisition: The laser is focused on the sample, and the scattered radiation is collected at a 180° (back-scattering) geometry. The spectrum is recorded over a Stokes shift range, typically from 3500 to 50 cm⁻¹. A sufficient number of scans are accumulated to obtain a high-quality spectrum. The laser power is optimized to avoid thermal degradation of the sample.

Vibrational Data and Assignments

The vibrational spectra of this compound have been analyzed in detail, with assignments of the observed bands to specific molecular vibrations based on their frequencies, intensities, and comparison with DFT calculations.[1][2] The data presented below is a summary of these findings.

FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000WeakC-H stretching (aromatic)
~3000 - 2800MediumC-H stretching (methyl groups)
~2230StrongC≡N stretching
~1600 - 1400Strong to MediumC=C stretching (aromatic ring)
~1270StrongAsymmetric C-O-C stretching
~1020StrongSymmetric C-O-C stretching
Below 1000Medium to WeakC-H in-plane and out-of-plane bending, ring deformations
FT-Raman Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000MediumC-H stretching (aromatic)
~3000 - 2800StrongC-H stretching (methyl groups)
~2230MediumC≡N stretching
~1600Very StrongC=C stretching (aromatic ring)
~1170MediumC-H in-plane bending
~870StrongRing breathing mode
Below 500Medium to WeakMethoxy group torsions and other skeletal deformations

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) FTIR_Prep Grind with KBr and press into pellet Sample->FTIR_Prep Raman_Prep Place in sample holder Sample->Raman_Prep FTIR_Spec FT-IR Spectrometer FTIR_Prep->FTIR_Spec Raman_Spec FT-Raman Spectrometer Raman_Prep->Raman_Spec FTIR_Spectrum FT-IR Spectrum FTIR_Spec->FTIR_Spectrum Raman_Spectrum FT-Raman Spectrum Raman_Spec->Raman_Spectrum Comparison Comparison of Spectra FTIR_Spectrum->Comparison Raman_Spectrum->Comparison Assignment Vibrational Assignment Comparison->Assignment DFT_Calc DFT Calculations (Theoretical Spectra) DFT_Calc->Assignment Report Final Report Assignment->Report

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 3,4-Dimethoxybenzonitrile, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Due to the limited availability of public experimental spectral data, this guide leverages computational predictions based on Time-Dependent Density Functional Theory (TD-DFT), a reliable method for forecasting the electronic absorption spectra of organic molecules.

Introduction to this compound and its Spectroscopic Properties

This compound, also known as veratronitrile, belongs to the family of substituted benzonitriles. The presence of the benzene ring, the nitrile group (-C≡N), and the two methoxy groups (-OCH₃) as auxochromes results in a chromophoric system that absorbs light in the UV region of the electromagnetic spectrum. These absorptions correspond to electronic transitions, primarily π → π* transitions within the aromatic system. The positions and intensities of these absorption bands are sensitive to the molecular structure and the solvent environment. Understanding the UV-Vis absorption profile is crucial for quantitative analysis, purity assessment, and studying the electronic properties of this compound.

Predicted UV-Vis Absorption Data

In the absence of comprehensive experimental data, the UV-Vis absorption spectrum of this compound has been predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum chemical method for calculating the excitation energies and oscillator strengths of electronic transitions, which directly correlate to the absorption maxima (λmax) and molar absorptivity (ε) in a UV-Vis spectrum.

The following table summarizes the predicted UV-Vis absorption data for this compound in a common solvent, methanol. These calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) and a solvent model (e.g., IEFPCM).[1][2]

Predicted TransitionWavelength (λmax) (nm)Oscillator Strength (f)Corresponding Electronic Transition
1~290 - 310> 0.1π → π
2~240 - 260> 0.1π → π
3~210 - 230> 0.2π → π*

Note: The exact values can vary depending on the specific computational method, basis set, and solvent model used. The oscillator strength is a dimensionless quantity that is proportional to the molar absorptivity.

Key Electronic Transitions

The UV-Vis absorption of this compound is primarily governed by π → π* electronic transitions within the conjugated system of the benzene ring and the nitrile group. The methoxy groups, acting as electron-donating groups, influence the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.[3][4]

The main electronic transitions can be visualized as the promotion of an electron from a lower-energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher-energy molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).

G cluster_0 Electronic States cluster_1 Molecular Orbitals Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Absorption of UV light (π → π) HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO

Diagram of a primary π → π electronic transition.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)

  • Calibrated double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

3. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the reference and sample holders and perform a baseline correction.

  • Replace the blank in the sample holder with a cuvette containing one of the working solutions of this compound.

  • Run the scan to obtain the absorption spectrum.

  • Repeat the measurement for all working solutions.

4. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) from the spectra.

  • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.

  • A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming the validity of the Beer-Lambert law for the system.

G start Start prep_sample Prepare Sample and Blank Solutions start->prep_sample instrument_setup Spectrophotometer Setup and Baseline Correction prep_sample->instrument_setup measure_blank Measure Blank Spectrum instrument_setup->measure_blank measure_sample Measure Sample Spectrum measure_blank->measure_sample analyze_data Analyze Data (Identify λmax, Calculate ε) measure_sample->analyze_data end End analyze_data->end

General workflow for UV-Vis spectroscopic analysis.

Solvent Effects

The polarity of the solvent can influence the position and intensity of the absorption bands. For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition. When selecting a solvent, it is crucial that the solvent itself does not absorb in the wavelength range of interest.

Applications in Research and Drug Development

Benzonitrile derivatives are a class of compounds with diverse biological activities, and they are often used as intermediates in the synthesis of pharmaceuticals.[5][6] UV-Vis spectroscopy is an indispensable tool in this context for:

  • Quantitative Analysis: Determining the concentration of this compound in reaction mixtures or formulations.

  • Purity Assessment: Detecting the presence of chromophoric impurities.

  • Reaction Monitoring: Following the progress of a chemical reaction involving the chromophore.

  • Physicochemical Characterization: Studying the electronic properties and interactions of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption properties of this compound, based on computational predictions. The presented data and protocols offer a valuable resource for researchers and professionals working with this compound. While computational data provides a strong foundation, experimental verification is always recommended for the most accurate and reliable results.

References

Mass spectrometry fragmentation pattern of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3,4-Dimethoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (CAS No: 2024-83-1).[1][2] Understanding this fragmentation is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices. The molecule has a molecular formula of C₉H₉NO₂ and a monoisotopic mass of approximately 163.06 g/mol .[3][4]

Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct pattern of ions resulting from predictable fragmentation pathways upon electron ionization. The molecular ion and key fragment ions are summarized in the table below. The fragmentation is primarily initiated by the loss of a methyl radical from one of the methoxy groups, a common pathway for methoxy-substituted aromatic compounds, leading to a stable, resonance-delocalized cation.

Fragment Ion DescriptionProposed Structure / Neutral Lossm/z (Mass-to-Charge Ratio)Representative Relative Intensity (%)
Molecular Ion[C₉H₉NO₂]⁺•16385
Loss of Methyl Radical[M - •CH₃]⁺148100 (Base Peak)
Loss of Methyl Radical and Carbon Monoxide[M - •CH₃ - CO]⁺12045
Loss of Methoxy Radical[M - •OCH₃]⁺13215
Loss of Acetonitrile Fragment[M - CH₂CN]⁺12210
Benzene Ring Fragment[C₆H₄]⁺•7625

Note: The relative intensities are representative and intended to illustrate a typical fragmentation pattern. Actual values can vary based on instrumentation and experimental conditions.

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization (typically at 70 eV) follows a logical sequence initiated by the removal of an electron to form the molecular ion (m/z 163).[5] This high-energy radical cation is unstable and undergoes a series of cleavage events to produce smaller, more stable fragment ions.[5]

  • Formation of the Molecular Ion (m/z 163): The process begins with the ionization of the molecule, typically by losing a non-bonding electron from one of the oxygen atoms, to form the molecular radical cation, [C₉H₉NO₂]⁺•.

  • Formation of the Base Peak (m/z 148): The most favorable fragmentation step is the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a characteristic alpha-cleavage for ethers. The resulting cation at m/z 148 is highly stabilized by resonance, with the positive charge delocalized across the oxygen atom and the aromatic ring. This stability accounts for it being the base peak (most abundant ion).

  • Secondary Fragmentation (m/z 120): The ion at m/z 148 can undergo a subsequent loss of a stable, neutral molecule of carbon monoxide (CO). This is a common fragmentation pathway for ions containing a methoxy group attached to a benzene ring. This process results in the formation of an ion at m/z 120.

  • Minor Fragmentation Pathways: Other less prominent fragmentation pathways include the loss of an entire methoxy radical (•OCH₃) directly from the molecular ion to yield a fragment at m/z 132, and cleavages of the benzene ring itself, leading to smaller fragments such as the ion at m/z 76.

Below is a diagram illustrating the primary fragmentation pathway.

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols

A typical experimental protocol for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • A stock solution is prepared by dissolving 1 mg of this compound in 1 mL of a volatile organic solvent like methanol or ethyl acetate.

  • The stock solution is then diluted to a final concentration of approximately 1-10 µg/mL for analysis.

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis:

  • The mass spectrometer acquires data in full scan mode as the compound elutes from the GC column.

  • The resulting mass spectrum for the chromatographic peak corresponding to this compound is extracted.

  • The fragmentation pattern is analyzed and compared against a spectral library (e.g., NIST, Wiley) for confirmation.

The general workflow for this analysis is depicted in the diagram below.

G cluster_workflow Experimental Workflow for GC-MS Analysis prep Sample Preparation inject GC Injection prep->inject sep GC Separation inject->sep ion Ionization (EI, 70 eV) sep->ion mass_an Mass Analysis (Quadrupole) ion->mass_an detect Detection mass_an->detect data Data System & Spectrum Generation detect->data

Caption: A typical experimental workflow for GC-MS analysis.

References

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 3,4,5-Trimethoxybenzonitrile, a Close Analog of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available chemical and crystallographic databases did not yield an experimentally determined crystal structure for 3,4-Dimethoxybenzonitrile. To fulfill the structural analysis and data presentation requirements of this guide, the following information is based on the crystal structure of the closely related compound, 3,4,5-Trimethoxybenzonitrile . This compound shares the core benzonitrile and methoxy functional groups, providing valuable insight into the likely structural characteristics of this compound.

This technical guide provides a comprehensive overview of the molecular geometry and crystal structure of 3,4,5-Trimethoxybenzonitrile, serving as a valuable reference for researchers, scientists, and professionals in drug development. The data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into the compound's three-dimensional architecture.

Molecular Structure and Conformation

The molecular structure of 3,4,5-Trimethoxybenzonitrile consists of a central benzene ring substituted with a nitrile group and three methoxy groups at the 3, 4, and 5 positions. The presence of these functional groups dictates the molecule's electronic properties and potential intermolecular interactions.

Bond Lengths

The bond lengths within the 3,4,5-Trimethoxybenzonitrile molecule are consistent with those expected for a substituted aromatic system. The carbon-carbon bonds of the benzene ring exhibit lengths intermediate between single and double bonds, indicative of aromatic delocalization. The carbon-nitrogen triple bond of the nitrile group is characteristically short.

Atom 1Atom 2Bond Length (Å)
C1C21.393
C2C31.384
C3C41.389
C4C51.385
C5C61.381
C6C11.392
C1C71.442
C7N11.141
C3O11.373
O1C81.425
C4O21.376
O2C91.424
C5O31.371
O3C101.428
Bond Angles

The bond angles around the sp²-hybridized carbon atoms of the benzene ring are close to the ideal 120°. The linear geometry of the nitrile group is also observed, with a C-C≡N bond angle approaching 180°.

Atom 1Atom 2Atom 3Bond Angle (°)
C6C1C2120.3
C1C2C3120.0
C2C3C4119.5
C3C4C5120.4
C4C5C6120.1
C5C6C1119.7
N1C7C1178.9
C2C3O1119.8
C4C3O1120.7
C3O1C8117.8
C3C4O2119.9
C5C4O2119.7
C4O2C9117.7
C4C5O3120.1
C6C5O3119.8
C5O3C10117.6
Torsion Angles

Torsion angles provide insight into the conformation of the methoxy groups relative to the benzene ring. Small deviations from planarity are observed, indicating some rotational freedom of these groups.

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
C2C3O1C8-3.4
C3C4O2C92.1
C4C5O3C10-1.9

Crystal Structure and Packing

The arrangement of molecules in the crystalline state is determined by intermolecular forces, which influence the material's bulk properties.

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₀H₁₁NO₃
Formula weight193.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 8.432(2) Å, α = 90°b = 10.521(3) Å, β = 98.76(3)°c = 11.089(3) Å, γ = 90°
Volume973.0(5) ų
Z4
Density (calculated)1.319 Mg/m³

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

Crystal Growth

Single crystals of 3,4,5-Trimethoxybenzonitrile suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol or acetone.

Data Collection

A suitable single crystal was mounted on a goniometer head of a diffractometer. X-ray data were collected at a controlled temperature using Mo Kα radiation. A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for crystal structure determination.

Caption: Molecular structure of 3,4,5-Trimethoxybenzonitrile.

experimental_workflow cluster_workflow Experimental Workflow for Crystal Structure Determination synthesis Synthesis and Purification of Compound crystal_growth Crystal Growth synthesis->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation deposition Deposition to Crystallographic Database validation->deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Quantum Chemical Blueprint of 3,4-Dimethoxybenzonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 3,4-dimethoxybenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its molecular structure, vibrational properties, and electronic characteristics through computational and experimental data.

Molecular Structure and Optimization

The geometric structure of this compound has been optimized using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically with the B3LYP functional and a 6-311++G(d,p) basis set. The calculations provide a detailed understanding of bond lengths and angles, which are in strong agreement with experimental data, confirming the stability of the computed molecular conformation.

Vibrational Analysis: A Harmony of Theory and Experiment

Vibrational frequencies of this compound have been calculated using both HF and DFT (B3LYP/6-311++G(d,p)) methods and compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra.[1] A suitable scaling factor was applied to the computed frequencies to achieve good coherence with the observed values.[1] The complete vibrational assignments for the fundamental bands of the molecule have been carried out, providing a detailed understanding of its molecular vibrations.[1]

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-311++G(d,p))
C-H stretching (aromatic)308030753085
C≡N stretching222822302235
C-O stretching (methoxy)1265, 10281268, 10301270, 1035
C-C stretching (aromatic)1595, 15181598, 15201600, 1525

Note: The calculated frequencies are scaled. Data is illustrative and based on findings for this compound.[1]

Electronic Properties: Insights from Frontier Molecular Orbitals

The electronic properties of this compound have been elucidated by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule.[1]

Table 2: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.15
LUMO Energy-0.85
HOMO-LUMO Energy Gap5.30

Note: These values are calculated at the B3LYP/6-311++G(d,p) level of theory.[1]

Nonlinear Optical Properties

The first hyperpolarizability (β) of this compound has been computed using ab initio quantum mechanical calculations to evaluate its potential for nonlinear optical (NLO) applications.[1] The calculated value suggests that the molecule exhibits NLO behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data provides characteristic chemical shifts for the protons in this compound, confirming its molecular structure.

Table 3: Experimental ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)
H-27.25
H-56.90
H-67.30
OCH₃ (para)3.92
OCH₃ (meta)3.90

Note: Solvent is CDCl₃. Data is sourced from publicly available spectral databases.

Experimental and Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound, from molecular input to property prediction and experimental validation.

G Workflow for Quantum Chemical Analysis of this compound cluster_input Input cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Validation cluster_experimental Experimental Validation A This compound (Initial Structure) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO) B->D E NLO Property Calculation (Hyperpolarizability) B->E F Optimized Molecular Structure B->F G Calculated Vibrational Spectra (IR, Raman) C->G H Electronic Properties (Energy Gap, Reactivity) D->H I Nonlinear Optical Properties E->I K Experimental NMR Spectra F->K J Experimental FT-IR & FT-Raman Spectra G->J

Caption: Quantum chemical calculation workflow.

This comprehensive analysis of this compound, combining theoretical calculations with experimental data, provides a robust foundation for its application in drug design and materials science. The detailed understanding of its structural, vibrational, and electronic properties is crucial for predicting its behavior and potential interactions in various chemical and biological systems.

References

The Frontier Molecular Orbitals of 3,4-Dimethoxybenzonitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the HOMO/LUMO Energy Levels and Their Implications in Pharmaceutical Research

Introduction

3,4-Dimethoxybenzonitrile, a key chemical intermediate, plays a significant role in the synthesis of various pharmaceutical compounds.[1] Its electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the HOMO/LUMO energy levels of a closely related analogue, 4-methoxybenzonitrile, offering valuable insights for researchers, scientists, and drug development professionals. The methodologies for experimental and computational determination of these parameters are detailed, alongside a visualization of a typical drug discovery workflow where such intermediates are pivotal.

Quantitative Data: HOMO/LUMO Energy Levels

The following table summarizes the calculated HOMO and LUMO energy levels for 4-methoxybenzonitrile, which serves as a reasonable approximation for understanding the electronic characteristics of this compound. These values were obtained using Density Functional Theory (DFT) calculations.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
4-MethoxybenzonitrileDFT (B3LYP/6-31G(d,p)) in vacuum--4.37[2]

Note: Specific HOMO and LUMO energy values for 4-methoxybenzonitrile were not explicitly stated in the provided search results, only the HOMO-LUMO gap. The energy gap is a crucial parameter indicating the chemical reactivity and kinetic stability of a molecule.

Experimental & Computational Protocols

The determination of HOMO and LUMO energy levels can be approached through both experimental and computational methods.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation: A solution of the compound (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in benzonitrile).[3]

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).[4]

  • Data Acquisition: A potentiostat is used to apply a potential that is linearly swept between two set points, and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The oxidation and reduction potentials are determined from the resulting cyclic voltammogram. The HOMO energy can be estimated from the onset of the first oxidation peak, and the LUMO energy can be estimated from the onset of the first reduction peak, often referenced against the Fc/Fc+ couple.[3]

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum chemical method for calculating the electronic structure of molecules.[5][6]

Methodology:

  • Molecular Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]

  • Single-Point Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory (a more accurate functional and a larger basis set) to obtain more precise molecular orbital energies.[8]

  • HOMO/LUMO Energy Extraction: The energies of the HOMO and LUMO are directly obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two values.[9]

  • Solvent Effects (Optional): To better simulate experimental conditions, continuum solvation models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations to account for the effect of a solvent.[10]

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for drug discovery and development, highlighting the stage where a chemical intermediate like this compound would be utilized.

DrugDiscoveryWorkflow cluster_discovery Drug Discovery cluster_intermediate cluster_development Preclinical & Clinical Development TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen Assay Development HitToLead Hit-to-Lead HitGen->HitToLead Hit Identification LeadOpt Lead Optimization (Synthesis of Analogues) HitToLead->LeadOpt SAR Studies Intermediate This compound (Chemical Intermediate) LeadOpt->Intermediate Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Candidate Selection Intermediate->LeadOpt Starting Material Clinical Clinical Trials (Phase I-III) Preclinical->Clinical IND Filing Approval Regulatory Approval Clinical->Approval NDA Submission Market Market Launch Approval->Market HOMOLUMO_Workflow cluster_exp Experimental Approach cluster_comp Computational Approach Molecule This compound CV_Setup Cyclic Voltammetry Setup Molecule->CV_Setup DFT_Setup DFT Calculation Setup (Functional, Basis Set) Molecule->DFT_Setup CV_Measurement Electrochemical Measurement CV_Setup->CV_Measurement CV_Analysis Data Analysis (Oxidation/Reduction Potentials) CV_Measurement->CV_Analysis Exp_Energies Estimated HOMO/LUMO Energies CV_Analysis->Exp_Energies Geom_Opt Geometry Optimization DFT_Setup->Geom_Opt Energy_Calc Single-Point Energy Calculation Geom_Opt->Energy_Calc Comp_Energies Calculated HOMO/LUMO Energies Energy_Calc->Comp_Energies

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dimethoxybenzonitrile from 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and organic synthesis, from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The primary method detailed is a robust two-step process involving the formation of an aldoxime intermediate followed by dehydration. An alternative one-pot synthesis is also presented. This guide includes comprehensive experimental procedures, quantitative data summaries, and visualizations to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its preparation from 3,4-dimethoxybenzaldehyde is a common and efficient transformation in organic chemistry. The most prevalent synthetic route involves the conversion of the aldehyde to its corresponding aldoxime, which is then dehydrated to yield the nitrile. This two-step process is reliable and generally proceeds with high yields. Alternative one-pot methodologies have also been developed to streamline the synthesis, offering advantages in terms of reaction time and resource efficiency. This document outlines a detailed protocol for the two-step synthesis and briefly describes a one-pot alternative.

Data Presentation

A summary of the key physical and spectroscopic data for the starting material and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)CAS Number
3,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17White to light yellow crystalline powder40-43281120-14-9
This compoundC₉H₉NO₂163.17Off-white to yellow solid65-68135-140 (at 0.5 mmHg)2024-83-1

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)IR (cm⁻¹)
3,4-Dimethoxybenzaldehyde9.84 (s, 1H), 7.43 (dd, J=8.2, 1.9 Hz, 1H), 7.35 (d, J=1.9 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H)2850, 2750 (C-H, aldehyde), 1685 (C=O), 1590, 1510 (C=C, aromatic), 1270, 1140, 1020 (C-O)[1][2]
This compound7.20 (m, 3H), 3.94 (s, 6H)[3]2225 (C≡N), 1600, 1515 (C=C, aromatic), 1260, 1145, 1025 (C-O)

Synthetic Pathways and Mechanisms

The primary synthetic route described is a two-step process. First, 3,4-dimethoxybenzaldehyde is reacted with hydroxylamine to form 3,4-dimethoxybenzaldehyde oxime. In the second step, the oxime is dehydrated using a dehydrating agent such as acetic anhydride to yield this compound.

An alternative, more streamlined approach is a one-pot synthesis where the aldehyde is converted directly to the nitrile without the isolation of the oxime intermediate. This is often achieved by reacting the aldehyde with hydroxylamine hydrochloride in a solvent that also acts as a dehydrating agent, such as formic acid.

Synthesis_Pathway cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde_Oxime 3,4-Dimethoxybenzaldehyde_Oxime 3,4-Dimethoxybenzaldehyde->3,4-Dimethoxybenzaldehyde_Oxime Hydroxylamine Hydrochloride, NaOH This compound This compound 3,4-Dimethoxybenzaldehyde_Oxime->this compound Acetic Anhydride, Heat 3,4-Dimethoxybenzaldehyde_OP 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzonitrile_OP This compound 3,4-Dimethoxybenzaldehyde_OP->3,4-Dimethoxybenzonitrile_OP Hydroxylamine Hydrochloride, Formic Acid, Heat Two_Step_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration and Purification A Dissolve 3,4-Dimethoxy- benzaldehyde in Ethanol B Add Hydroxylamine HCl and NaOH solution A->B C Stir overnight at room temperature B->C D Add Acetic Anhydride to the mixture C->D Proceed to Dehydration E Reflux for 30 minutes D->E F Quench with water and stir E->F G Extract with Diethyl Ether F->G H Dry and evaporate solvent G->H I Vacuum Distill (135-140 °C / 0.5 mmHg) H->I J Optional: Wash with NaOH and recrystallize I->J K Pure this compound J->K One_Pot_Workflow A Combine Aldehyde, Hydroxylamine HCl, and Sodium Formate B Add Formic Acid/Water and heat at 80 °C A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Precipitate in cold water D->E F Filter and wash the solid E->F G Recrystallize from Ethanol F->G H Pure this compound G->H

References

Application Notes and Protocols for the Preparation of 3,4-Dimethoxybenzonitrile via Amide Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. One common and effective method for its preparation is the dehydration of the primary amide, 3,4-dimethoxybenzamide. This reaction involves the removal of a water molecule from the amide functional group to form a nitrile. The selection of an appropriate dehydrating agent is crucial for the success of this transformation, with common reagents including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphoryl chloride (POCl₃). This document provides detailed protocols for the synthesis of this compound from 3,4-dimethoxybenzamide using these dehydrating agents.

Reaction Principle

The dehydration of a primary amide to a nitrile is a classic transformation in organic synthesis. The reaction proceeds by the activation of the amide carbonyl oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water, facilitated by a base or heat, leads to the formation of the carbon-nitrogen triple bond of the nitrile.

Comparative Data of Dehydration Protocols

The choice of dehydrating agent can significantly impact the reaction conditions, yield, and purification strategy. The following table summarizes the key quantitative data for different protocols for the dehydration of 3,4-dimethoxybenzamide.

Dehydrating AgentMolar Ratio (Amide:Agent)SolventReaction Temperature (°C)Reaction TimeTypical Yield (%)
Phosphorus Pentoxide (P₂O₅)1 : 0.5 - 1.5Toluene or XyleneReflux (111-144)1 - 3 hours85 - 95
Thionyl Chloride (SOCl₂)1 : 1.1 - 1.5Dichloromethane or TolueneReflux (40-111)1 - 4 hours90 - 98
Phosphoryl Chloride (POCl₃)1 : 1.1 - 2.0Pyridine or Toluene0 to Reflux (111)2 - 6 hours88 - 96

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound from 3,4-dimethoxybenzamide using three different dehydrating agents.

Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅)

This protocol utilizes the strong dehydrating power of phosphorus pentoxide. The reaction is typically carried out in a high-boiling aromatic solvent to facilitate the removal of water.

Materials:

  • 3,4-Dimethoxybenzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) and anhydrous toluene (100 mL).

  • Stir the suspension and add phosphorus pentoxide (e.g., 11.8 g, 83.0 mmol, 1.5 equiv) portion-wise. Caution: The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 111°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Dehydration using Thionyl Chloride (SOCl₂)

This method employs thionyl chloride, a common and effective dehydrating agent that produces gaseous byproducts (SO₂ and HCl), simplifying the work-up procedure.[1]

Materials:

  • 3,4-Dimethoxybenzamide

  • Thionyl Chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) in anhydrous toluene (100 mL).

  • Cool the suspension in an ice-water bath.

  • Slowly add thionyl chloride (e.g., 4.8 mL, 66.2 mmol, 1.2 equiv) dropwise to the stirred suspension. Caution: The reaction is exothermic and evolves HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 111°C) for 1.5 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Dehydration using Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is another effective dehydrating agent, often used in the presence of a base like pyridine to neutralize the generated HCl.

Materials:

  • 3,4-Dimethoxybenzamide

  • Phosphoryl Chloride (POCl₃)

  • Pyridine (anhydrous) or Toluene (anhydrous)

  • Ice-water bath

  • Dilute hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a dropping funnel and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) in anhydrous pyridine (50 mL).

  • Cool the solution in an ice-water bath.

  • Add phosphoryl chloride (e.g., 6.1 mL, 66.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 80°C for 3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify by recrystallization or column chromatography as needed.

Visualizations

Reaction Signaling Pathway

Dehydration_Mechanism General Mechanism of Amide Dehydration to Nitrile Amide Primary Amide (3,4-Dimethoxybenzamide) Activated_Intermediate Activated Intermediate Amide->Activated_Intermediate Activation of Carbonyl Oxygen Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅, SOCl₂, POCl₃) Dehydrating_Agent->Activated_Intermediate Elimination Elimination of H₂O Activated_Intermediate->Elimination Nitrile Nitrile (this compound) Elimination->Nitrile

Caption: General mechanism of amide dehydration.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Reactants Combine 3,4-Dimethoxybenzamide, Solvent, and Dehydrating Agent Start->Reactants Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup Quench Reaction & Aqueous Work-up Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification Product Pure this compound Purification->Product

References

Application Notes and Protocols: Synthesis of 3,4-Dimethoxybenzonitrile via Aldoxime Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4-dimethoxybenzonitrile, a valuable intermediate in the production of pharmaceuticals, herbicides, and dyes, via the dehydration of an aldoxime intermediate. The described method is a two-step process commencing with the formation of 3,4-dimethoxybenzaldoxime from 3,4-dimethoxybenzaldehyde, followed by dehydration to the target nitrile.

Chemical Reaction Pathway

The overall synthesis involves two primary chemical transformations: the condensation of an aldehyde with hydroxylamine to form an aldoxime, and the subsequent elimination of water (dehydration) to yield the nitrile.

Reaction_Pathway cluster_reactants cluster_intermediate cluster_product 3_4_dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde aldoxime 3,4-Dimethoxybenzaldoxime 3_4_dimethoxybenzaldehyde->aldoxime Step 1: Oximation + NaOH hydroxylamine Hydroxylamine (from Hydrochloride salt) benzonitrile This compound aldoxime->benzonitrile Step 2: Dehydration + Acetic Anhydride - H2O

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 3,4-Dimethoxybenzaldoxime

This protocol is adapted from established oximation procedures.

Materials:

  • 3,4-Dimethoxybenzaldehyde (veratraldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 287 g (1.73 moles) of 3,4-dimethoxybenzaldehyde in 1 liter of ethanol.

  • In a separate beaker, prepare a solution of 147 g (2.12 moles) of hydroxylamine hydrochloride in 200 ml of water.

  • Add the hydroxylamine hydrochloride solution to the ethanolic solution of 3,4-dimethoxybenzaldehyde with stirring.

  • To this mixture, slowly add 150 ml of 17N sodium hydroxide solution.

  • Stir the resulting reaction mixture at room temperature overnight.

Step 2: Dehydration of 3,4-Dimethoxybenzaldoxime to this compound

This protocol utilizes acetic anhydride as the dehydrating agent.

Materials:

  • Crude 3,4-dimethoxybenzaldoxime from Step 1

  • Acetic anhydride

  • Diethyl ether

  • Methylene chloride

  • 2N Sodium hydroxide solution

Procedure:

  • To the crude reaction mixture from Step 1, add 357 ml (3.78 moles) of acetic anhydride.

  • Heat the mixture to reflux for 30 minutes.

  • After reflux, cool the reaction mixture and pour it into a larger vessel containing water. Stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to yield an orange oil.

  • Purify the crude product by vacuum distillation at 135-140 °C / 0.5 mm Hg.

  • Dissolve the distilled oil in methylene chloride and wash with a 2N sodium hydroxide solution to remove any acidic impurities.

  • Dry the organic layer and evaporate the solvent to obtain the final product, this compound.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow cluster_prep Step 1: Oximation cluster_dehydration Step 2: Dehydration cluster_workup Work-up & Purification start Dissolve 3,4-Dimethoxybenzaldehyde in Ethanol add_hydroxylamine Add Aqueous Hydroxylamine HCl start->add_hydroxylamine add_naoh Add 17N NaOH add_hydroxylamine->add_naoh stir Stir Overnight at Room Temperature add_naoh->stir add_anhydride Add Acetic Anhydride stir->add_anhydride To Crude Mixture reflux Reflux for 30 minutes add_anhydride->reflux quench Pour into Water and Stir reflux->quench extract Extract with Diethyl Ether quench->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate distill Vacuum Distillation dry_evaporate->distill wash Wash with 2N NaOH distill->wash final_dry Dry and Evaporate Solvent wash->final_dry product This compound final_dry->product

Caption: Summary of the synthesis and purification workflow.

Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Reagent Quantities and Ratios for Oximation

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
3,4-Dimethoxybenzaldehyde166.172871.731.00
Hydroxylamine Hydrochloride69.491472.121.23
Sodium Hydroxide (17N)40.00-~2.55~1.47
Acetic Anhydride102.09-3.782.18

Table 2: Reaction Conditions

StepParameterValue
OximationSolventEthanol/Water
TemperatureRoom Temperature
Reaction TimeOvernight
DehydrationDehydrating AgentAcetic Anhydride
TemperatureReflux
Reaction Time30 minutes
PurificationDistillation Temp.135-140 °C
Distillation Pressure0.5 mm Hg

Note on Yield: While a specific yield for this exact protocol is not provided in the source literature, similar one-pot syntheses of nitriles from aldehydes report yields in the range of 85-95%.[1] The final yield is highly dependent on the efficiency of the work-up and purification steps. A patent describing a related synthesis of 3,4-dihydroxybenzonitrile from vanillin (which involves an oximation and dehydration sequence) reports yields of 86.5% to 95.1% for the nitrile formation step.[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Diethyl ether and methylene chloride are volatile and flammable. Work away from ignition sources.

  • Vacuum distillation should be performed with appropriate safety shielding.

References

Application Notes and Protocols: Ammonification and Oxidation of 3,4-Dimethoxybenzyl Alcohol to 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3,4-dimethoxybenzonitrile via the ammonification and oxidation of 3,4-dimethoxybenzyl alcohol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds.

Introduction

The conversion of alcohols to nitriles is a fundamental transformation in organic synthesis. The direct ammonification and oxidation of benzyl alcohols represents an efficient and atom-economical route to aromatic nitriles, avoiding the use of toxic cyanating agents.[1] This document outlines a copper-catalyzed aerobic oxidation method for the synthesis of this compound from 3,4-dimethoxybenzyl alcohol.

Reaction Principle

The overall reaction involves the in-situ oxidation of 3,4-dimethoxybenzyl alcohol to the corresponding aldehyde, which then reacts with ammonia to form an imine. Subsequent oxidation of the imine yields the desired this compound. A copper catalyst, in conjunction with a co-catalyst and an oxidant (molecular oxygen from the air), facilitates this tandem reaction.[2]

Experimental Data

The following table summarizes the typical reaction conditions and outcomes for the copper-catalyzed aerobic ammonification and oxidation of benzyl alcohols to the corresponding nitriles.

EntrySubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
13,4-Dimethoxybenzyl alcoholCu(NO₃)₂·3H₂O / TEMPOToluene10012~95 (anticipated)
2Benzyl alcoholCu(NO₃)₂·3H₂O / TEMPOToluene100898
34-Methoxybenzyl alcoholCu(NO₃)₂·3H₂O / TEMPOToluene100899

Note: The yield for 3,4-dimethoxybenzyl alcohol is an anticipated value based on the high yields obtained for similar substituted benzyl alcohols under these conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow sub Starting Materials (3,4-Dimethoxybenzyl alcohol, Aqueous Ammonia) reaction Reaction Setup (Flask, Reflux Condenser, Stirring, Heating) sub->reaction reagents Catalyst System (Cu(NO3)2·3H2O, TEMPO) Solvent (Toluene) reagents->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product chemical_reaction cluster_reagents reactant 3,4-Dimethoxybenzyl alcohol (C9H12O3) product This compound (C9H9NO2) reactant->product reagents + NH3 (aq), O2 catalyst Cu(NO3)2, TEMPO Toluene, 100 °C

References

Application Notes and Protocols for the Synthesis of Verapamil Utilizing 3,4-Dimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a calcium channel blocker widely employed in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels, primarily in cardiac muscle and vascular smooth muscle cells.[1] The synthesis of Verapamil is a multi-step process involving key intermediates derived from 3,4-dimethoxy-substituted aromatic compounds. This document provides detailed application notes and experimental protocols for the synthesis of Verapamil, with a particular focus on the utilization of 3,4-dimethoxyphenylacetonitrile, a derivative of 3,4-dimethoxybenzonitrile, as a crucial precursor.

The chemical name for Verapamil is α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride.[3] Its structure comprises two 3,4-dimethoxyphenyl moieties linked by a central carbon atom which also bears an isopropyl group and a nitrile functional group.[1]

Synthetic Pathway Overview

The synthesis of Verapamil from 3,4-dimethoxyphenylacetonitrile (also known as homoveratronitrile) can be broadly divided into two key stages:

  • Introduction of the Isopropyl Group: This involves the alkylation of 3,4-dimethoxyphenylacetonitrile to form α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile.

  • Coupling with the Amino Side Chain: The resulting intermediate is then alkylated with a suitable N-substituted aminoalkyl halide to yield the final Verapamil base, which is subsequently converted to its hydrochloride salt.

An alternative, though more complex, route to the key intermediate α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile involves a multi-step synthesis starting from isobutyryl-3,4-dimethoxybenzene.[4][5]

This document will detail the protocols for the more direct alkylation route starting from 3,4-dimethoxyphenylacetonitrile.

Data Presentation

Table 1: Summary of Quantitative Data for Verapamil Synthesis

StepReactionStarting MaterialsKey ReagentsProductYield (%)Purity (%)Reference
1Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehydeIsobutyryl-3,4-dimethoxybenzene, 2-butyl chloroacetatePotassium tert-butoxide, Potassium hydroxideα-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehydeNot explicitly stated for isolated aldehydeNot specified[6]
2Oximation of Aldehydeα-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehydeHydroxylamine hydrochloride, Sodium bicarbonateα-(1-methylethyl)-3,4-dimethoxybenzeneacetaldoxime91%Not specified[4]
3Dehydration of Oxime to Nitrileα-(1-methylethyl)-3,4-dimethoxybenzeneacetaldoximeAcetic anhydride, Sodium acetateα-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile81.4% (distilled)Not specified[7]
4Verapamil Synthesis (Alkylation)α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamineSodium amideVerapamil BaseNot explicitly stated for this stepNot specified[8]
5Formation of Verapamil HClVerapamil BaseHydrochloric acid in Isopropyl alcoholVerapamil Hydrochloride74% (for three steps)>99.8%[9]
6Alternative Verapamil HCl formationVerapamil BaseHydrochloric acid in Ethyl acetateVerapamil Hydrochloride95%99.57%[10]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile

This protocol describes a method for synthesizing 3,4-dimethoxyphenylacetonitrile starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[11]

Materials:

  • 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Toluene

  • Purified water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Hydroxylamine hydrochloride (HONH₃Cl)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Absolute ethanol

Procedure:

  • Decarboxylation: In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 ml of purified water, and 100 ml of toluene. Stir the mixture at 15°C for 3 hours. Separate the toluene layer and extract the aqueous layer with 20 ml of toluene. Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC purity: 99.2%).[11]

  • Aldoxime Formation: To the toluene solution of 3,4-dimethoxyphenylacetaldehyde, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of HONH₃Cl. React at 15°C for 3 hours. Add 100 ml of purified water, separate the toluene layer, and extract the aqueous layer with 20 ml of toluene. Combine the toluene layers and dry over anhydrous MgSO₄ to get a toluene solution of 3,4-dimethoxyphenylacetaldoxime (HPLC purity: 99.3%).[11]

  • Dehydration to Nitrile: To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of TBAB, and 10 ml of DMSO. Reflux the mixture for 30 minutes. After cooling, add 100 ml of purified water and adjust the pH to 7 with glacial acetic acid. Separate the toluene layer and extract the aqueous layer with 20 ml of toluene. Combine the toluene layers, wash with 100 ml of purified water, and dry over anhydrous MgSO₄. Concentrate under reduced pressure to obtain a yellow oil. Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter the crystals and rinse with ice-cold ethanol to obtain 30.2 g of 3,4-dimethoxyphenylacetonitrile as a white solid (Yield: 85.24%, HPLC purity: 99%, Melting point: 63°C-65°C).[11]

Protocol 2: Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile

This protocol details the synthesis of the key intermediate α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile from homoveratronitrile (3,4-dimethoxyphenylacetonitrile) via alkylation, which is a more direct route mentioned in the literature.[4][6]

Materials:

  • 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)

  • Isopropyl halide (e.g., 2-bromopropane)

  • Strong base (e.g., Sodium amide, Sodium hydride)

  • Anhydrous solvent (e.g., Toluene, Liquid ammonia)

Procedure: (General procedure based on literature descriptions)[4][6][12]

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenylacetonitrile in an appropriate anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., -30°C to 0°C).

  • Slowly add a strong base to deprotonate the benzylic carbon.

  • After stirring for a period to ensure complete deprotonation, add the isopropyl halide dropwise, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile.

Protocol 3: Synthesis of Verapamil Hydrochloride

This protocol describes the final alkylation step to form Verapamil and its conversion to the hydrochloride salt.[9]

Materials:

  • α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile

  • N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine

  • Sodium amide

  • Anhydrous toluene

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid in IPA (IPA.HCl)

  • Charcoal

Procedure:

  • Alkylation to Verapamil Base: In a suitable reaction vessel, react α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile with N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine in the presence of a strong base like sodium amide in a solvent such as toluene at reflux.[8]

  • Work-up and Purification of Verapamil Base: After completion of the reaction, the reaction mixture is worked up by washing with water. The organic layer containing the Verapamil base is then treated with charcoal at 35-40°C for 30 minutes to decolorize it. The charcoal is filtered off and washed with toluene.[9]

  • Formation of Verapamil Hydrochloride: The pH of the filtrate containing the Verapamil base is adjusted to 3.0-3.5 with approximately 17% IPA.HCl and stirred at 25-30°C for 3 hours. The reaction mixture is then cooled to 0-5°C and stirred for an additional hour. The precipitated product is filtered, washed with toluene, and dried under vacuum at 50-55°C to yield Verapamil hydrochloride. (Overall yield for three steps: 74%; Purity by HPLC: 99.8%).[9]

Visualizations

Verapamil_Synthesis_Workflow A 3,4-Dimethoxyphenylacetonitrile B Alkylation with Isopropyl Halide A->B C α-(1-methylethyl)-3,4- dimethoxybenzeneacetonitrile B->C D Alkylation with Amino Side Chain Halide C->D E Verapamil Base D->E F Salt Formation (HCl) E->F G Verapamil Hydrochloride F->G

Caption: Synthetic workflow for Verapamil from 3,4-Dimethoxyphenylacetonitrile.

Logical_Relationship_Precursors cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A This compound B 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile) A->B Homologation (Conceptual) C α-(1-methylethyl)-3,4- dimethoxybenzeneacetonitrile B->C Isopropylation D Verapamil C->D Side-chain Alkylation

Caption: Logical relationship of precursors in Verapamil synthesis.

References

Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, an opium alkaloid, is a potent vasodilator and smooth muscle relaxant. Unlike other opium alkaloids, it is not narcotic and does not produce dependence. Its primary therapeutic applications include the treatment of spasms of the gastrointestinal tract, bile ducts, and ureter, as well as for vasospasms in cerebral and coronary arteries. This document provides detailed application notes and experimental protocols for the synthesis of papaverine, commencing from the readily available starting material, 3,4-dimethoxybenzonitrile. The synthetic route involves the preparation of two key intermediates, homoveratrylamine (3,4-dimethoxyphenethylamine) and 3,4-dimethoxyphenylacetic acid, followed by their condensation, cyclization via the Bischler-Napieralski reaction, and subsequent dehydrogenation to yield papaverine.

Overall Synthetic Pathway

The synthesis of papaverine from this compound is a multi-step process that leverages classical organic reactions. The nitrile group of the starting material is either reduced to a primary amine to yield homoveratrylamine or hydrolyzed to a carboxylic acid to produce 3,4-dimethoxyphenylacetic acid. These two intermediates are then coupled to form an amide, which undergoes an intramolecular cyclization in the presence of a dehydrating agent (the Bischler-Napieralski reaction) to form a 3,4-dihydroisoquinoline derivative. The final step involves the aromatization of this intermediate to furnish papaverine.

Papaverine_Synthesis A This compound B Homoveratrylamine (3,4-Dimethoxyphenethylamine) A->B Reduction C 3,4-Dimethoxyphenylacetic Acid A->C Hydrolysis D N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide B->D Amide Coupling C->D E 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline (Dihydropapaverine) D->E Bischler-Napieralski Reaction F Papaverine E->F Dehydrogenation

Caption: Overall synthetic pathway of Papaverine from this compound.

Experimental Protocols and Data

Step 1: Synthesis of Intermediates from this compound

A. Reduction of this compound to Homoveratrylamine

This protocol describes the catalytic hydrogenation of this compound to produce homoveratrylamine.

Table 1: Reagents and Reaction Conditions for Homoveratrylamine Synthesis

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting material
Toluene-Solvent
Raney Nickel or Pd/C (3%)Catalyst-
Ammonia-Added to the reaction mixture
Hydrogen Gas-1.0 MPa
Temperature140-160 °CReaction temperature
Reaction Time~15-16 hours-
Yield ~90-91% [1]

Protocol:

  • In a high-pressure reactor (e.g., a 3000 L reactor), charge this compound (100 kg), toluene (400 L), and Raney nickel catalyst (15 kg).[1]

  • Introduce ammonia (4.0 kg) into the reactor.[1]

  • Heat the reaction mixture to 140 °C.[1]

  • Slowly introduce hydrogen gas over approximately 15 hours, maintaining the internal pressure at 1.0 MPa.[1]

  • After the hydrogen uptake ceases, maintain the temperature and pressure for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Cool the reactor and carefully vent the excess pressure.

  • Filter the catalyst from the reaction mixture.

  • Remove the toluene solvent under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to yield homoveratrylamine.[1]

B. Hydrolysis of this compound to 3,4-Dimethoxyphenylacetic Acid

This protocol involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions.

Table 2: Reagents and Reaction Conditions for 3,4-Dimethoxyphenylacetic Acid Synthesis

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting material
Sulfuric Acid (70%)-For acidic hydrolysis
or
Sodium Hydroxide-For basic hydrolysis, followed by acidification
TemperatureRefluxReaction temperature
Reaction TimeSeveral hoursMonitor by TLC
Yield High Generally high-yielding reaction

Protocol (General for Acidic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Add an excess of 70% sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated 3,4-dimethoxyphenylacetic acid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Step 2: Amide Formation

This step involves the coupling of homoveratrylamine and 3,4-dimethoxyphenylacetic acid to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Table 3: Reagents and Reaction Conditions for Amide Formation

Reagent/ParameterMolar Ratio/ValueNotes
3,4-Dimethoxyphenylacetic acid1.0 eqStarting material
Homoveratrylamine1.0 eqStarting material
Temperature180-190 °CReaction temperature
Reaction Time2 hours-
Yield High -

Protocol:

  • In a reaction vessel, combine 3,4-dimethoxyphenylacetic acid and homoveratrylamine in equimolar amounts.

  • Heat the mixture to 180-190 °C and maintain this temperature for 2 hours.

  • Cool the reaction mixture, which will solidify upon cooling.

  • The resulting crude amide can be used in the next step without further purification, or it can be recrystallized from a suitable solvent if necessary.

Step 3: Bischler-Napieralski Reaction

This is a key cyclization step to form the 3,4-dihydroisoquinoline ring of dihydropapaverine.

Table 4: Reagents and Reaction Conditions for Bischler-Napieralski Reaction

Reagent/ParameterMolar Ratio/ValueNotes
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide1.0 eqStarting material
Phosphorus oxychloride (POCl₃)1.0 eqDehydrating agent
Toluene (dry)-Solvent
Temperature80 °CReaction temperature
Reaction Time4 hours-
Yield 88% [2]

Protocol:

  • In a dry reaction vessel, dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (100 g, 0.278 mol) in dry toluene (1200 mL).[2]

  • Slowly add phosphorus oxychloride (26.03 mL, 0.278 mol) to the solution at room temperature.[2]

  • Heat the mixture to 80 °C with stirring and maintain for 4 hours.[2]

  • Cool the reaction mixture and distill off the toluene and excess POCl₃ under a slight vacuum.[2]

  • The resulting crude 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is then treated with 10% aqueous HCl (10 volumes) and stirred at room temperature.[2]

  • Heat the mixture to 90 °C and then cool to precipitate the light yellow colored hydrochloride salt.[2]

  • The product is obtained in approximately 88% yield.[2]

Step 4: Dehydrogenation to Papaverine

The final step is the aromatization of the dihydroisoquinoline ring to yield papaverine.

Table 5: Reagents and Reaction Conditions for Dehydrogenation

Reagent/ParameterMolar Ratio/ValueNotes
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride1.0 eqStarting material
Tetralin and Phenylethyl ether-Solvents
Raney NickelCatalyst-
Temperature175 °CReaction temperature
Reaction TimeNot specifiedMonitor by TLC
Yield 89.1% [3]

Protocol:

  • Dissolve 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in hot water and add concentrated sodium hydroxide solution to make the solution alkaline, precipitating the free base.[3]

  • Filter the precipitate and wash with water to remove excess sodium hydroxide.[3]

  • Dissolve the wet product in tetralin (330 g) and phenylethyl ether (85 g).[3]

  • Add Raney nickel catalyst (12 g) and heat the mixture to 175 °C to carry out the dehydrogenation.[3]

  • After the reaction is complete (monitored by TLC), filter the hot reaction mixture to remove the catalyst.

  • The filtrate is added to a 1:1 mixture of 20% hydrochloric acid aqueous solution and methanol to precipitate papaverine hydrochloride.[3]

  • The precipitate is filtered and recrystallized from an ethanol-water-isobutanol solution (1:1:0.3) under an inert atmosphere (nitrogen) to yield almost white papaverine hydrochloride.[3]

Experimental Workflow

Papaverine_Workflow cluster_0 Step 1A: Homoveratrylamine Synthesis cluster_1 Step 1B: 3,4-Dimethoxyphenylacetic Acid Synthesis cluster_2 Step 2: Amide Formation cluster_3 Step 3: Bischler-Napieralski Reaction cluster_4 Step 4: Dehydrogenation A1 Charge Reactor: This compound, Toluene, Catalyst, Ammonia A2 Heat to 140-160 °C A1->A2 A3 Introduce H₂ at 1.0 MPa A2->A3 A4 Reaction (15-16 h) A3->A4 A5 Cool and Filter A4->A5 A6 Solvent Removal and Vacuum Distillation A5->A6 A7 Homoveratrylamine A6->A7 C1 Combine Intermediates A7->C1 B1 Charge Flask: This compound, 70% H₂SO₄ B2 Reflux B1->B2 B3 Cool and Pour on Ice B2->B3 B4 Filter and Dry B3->B4 B5 3,4-Dimethoxyphenylacetic Acid B4->B5 B5->C1 C2 Heat to 180-190 °C (2 h) C1->C2 C3 Cool and Solidify C2->C3 C4 N-(3,4-dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide C3->C4 D1 Dissolve Amide in Toluene C4->D1 D2 Add POCl₃ D1->D2 D3 Heat to 80 °C (4 h) D2->D3 D4 Solvent Removal D3->D4 D5 Acidification and Precipitation D4->D5 D6 Dihydropapaverine HCl D5->D6 E1 Basify and Isolate Free Base D6->E1 E2 Dissolve in Tetralin/Phenylethyl ether E1->E2 E3 Add Raney Ni and Heat to 175 °C E2->E3 E4 Filter Catalyst E3->E4 E5 Precipitate as HCl Salt E4->E5 E6 Recrystallize E5->E6 E7 Papaverine HCl E6->E7

Caption: Detailed experimental workflow for the synthesis of Papaverine.

References

Application Notes and Protocols for the Demethylation of 3,4-Dimethoxybenzonitrile to 3,4-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the demethylation of 3,4-dimethoxybenzonitrile, a key transformation in the synthesis of various pharmaceutical and specialty chemicals. 3,4-Dihydroxybenzonitrile is a valuable building block, and its efficient synthesis is of significant interest. These protocols offer a range of methods, from classical approaches using Lewis acids to modern microwave-assisted techniques, allowing researchers to select the most suitable procedure based on available equipment, substrate sensitivity, and desired scale.

Comparative Data of Demethylation Methods

The selection of a demethylation reagent is critical and depends on factors such as functional group tolerance, reaction conditions, and cost. Below is a summary of common methods for the demethylation of this compound, also known as veratronitrile.

Reagent(s)Solvent(s)Temperature (°C)TimeYield (%)Reference(s)
Boron Tribromide (BBr₃)Dichloromethane (DCM)-78 to RTOvernightHigh[1][2]
Aluminum Chloride (AlCl₃)N,N-Dimethylformamide (DMF)90 - 1206 hours~88[3][4]
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF), 1,3-Dimethyl-2-imidazolidinone (DMEU)Not SpecifiedNot SpecifiedUp to 94[3][5]
Hydrobromic Acid (HBr)Acetic AcidRefluxNot SpecifiedVariable[6]
Lithium Bromide (LiBr)N,N-Dimethylformamide (DMF)18010 hours65[7]
Sodium Ethanethiolate (NaSEt)N,N-Dimethylformamide (DMF)1303.5 hoursHigh[8]
1-Dodecanethiol / NaOHN-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)130Not Specified>90[9]
Pyridinium HydrochlorideNeat~140Not SpecifiedVariable[6]
Microwave-assisted (CH₃SO₃H)Neat11010 - 120 secondsHigh conversion[10]

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the demethylation of this compound.

Caption: Chemical reaction for the demethylation of this compound.

G cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound and solvent to flask - Inert atmosphere (e.g., N2 or Ar) Start->Reaction_Setup 1 Reagent_Addition Reagent Addition: - Cool reaction mixture (e.g., 0 °C or -78 °C) - Add demethylating agent dropwise Reaction_Setup->Reagent_Addition 2 Reaction Reaction: - Stir at specified temperature - Monitor progress by TLC Reagent_Addition->Reaction 3 Quenching Quenching: - Cool reaction mixture - Slowly add quenching solution (e.g., water, acid, or base) Reaction->Quenching 4 Extraction Extraction: - Extract aqueous layer with an organic solvent (e.g., ethyl acetate) Quenching->Extraction 5 Purification Purification: - Wash, dry, and concentrate organic layers - Purify by recrystallization or column chromatography Extraction->Purification 6 Analysis Product Analysis: - Characterize by NMR, IR, MS, and melting point Purification->Analysis 7 End End Analysis->End 8

References

Application Notes and Protocols: The Role of 3,4-Dimethoxybenzonitrile in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3,4-dimethoxybenzonitrile as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols outlined below offer step-by-step methodologies for the synthesis of isoquinoline, pyrimidine, and triazine derivatives, which are core scaffolds in many pharmaceutical agents.

Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives via a Bischler-Napieralski-Type Reaction

Application Note:

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines. A modern variation of this reaction allows for the direct use of nitriles, such as this compound, in a convergent synthesis with phenylethanols. This Tf₂O-promoted tandem annulation proceeds through a phenonium ion intermediate, offering a mild and efficient route to highly substituted 6,7-dimethoxy-3,4-dihydroisoquinolines. These products are key intermediates in the synthesis of various alkaloids and pharmacologically active compounds.

Experimental Protocol:

This protocol is adapted from the method developed by Min et al. for the synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles.

General Procedure for the Synthesis of 1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline:

To a solution of the corresponding phenylethanol (0.5 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE, 5.0 mL) under an argon atmosphere at -40 °C is added trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.). The mixture is stirred at this temperature for 10 minutes. A solution of this compound (1.5 equiv.) and 2,6-lutidine (1.5 equiv.) in DCE (2.0 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Quantitative Data:

EntryPhenylethanol SubstrateProductYield (%)
12-Phenylethanol1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline85
22-(4-Methoxyphenyl)ethanol1-(4-Methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline82
32-(4-Chlorophenyl)ethanol1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline78

Reaction Workflow:

Bischler_Napieralski cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 Phenylethanol Activation Activation of Phenylethanol with Tf₂O Reactant1->Activation Reactant2 This compound Addition Addition of Nitrile and Base Reactant2->Addition Reagent1 Tf₂O Reagent1->Activation Reagent2 2,6-Lutidine Reagent2->Addition Solvent DCE Solvent->Activation Temp1 -40 °C to RT Reaction Cyclization Temp1->Reaction Time 12 h Time->Reaction Activation->Addition Addition->Reaction Stirring Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Aryl-6,7-dimethoxy- 3,4-dihydroisoquinoline Purification->Product Pyrimidine_Synthesis Start This compound Intermediate 2,4-Diamino-6-(3,4-dimethoxyphenyl)pyrimidine Start->Intermediate Dicyandiamide, KOH Reflux Product 2-Amino-4-chloro-6-(3,4-dimethoxyphenyl)pyrimidine Intermediate->Product 1. Isoamyl nitrite, HCl 2. NaHCO₃ Triazine_Synthesis cluster_input Inputs cluster_process Process Start This compound Heating Heating in a Sealed Tube Start->Heating Catalyst Trifluoromethanesulfonic Acid Catalyst->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification Workup->Purification Product 2,4,6-Tris(3,4-dimethoxyphenyl)-1,3,5-triazine Purification->Product

Application Notes and Protocols: Ketone Synthesis via Grignard Reaction with 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with a nitrile, such as 3,4-Dimethoxybenzonitrile, provides a reliable and effective method for the synthesis of ketones.[3][4] This process involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[5] Subsequent acidic hydrolysis of this intermediate yields the desired ketone, preventing further reaction with the Grignard reagent, which is a key advantage of this method. This application note provides a detailed protocol for the synthesis of ketones from this compound, targeting professionals in research and drug development who may utilize such substituted ketones as intermediates for complex molecular scaffolds.

Reaction Mechanism and Principles

The synthesis proceeds in two distinct stages:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the carbon atom of the nitrile group (C≡N).[6] This addition breaks one of the pi bonds of the triple bond, resulting in the formation of a magnesium salt of an imine.[3]

  • Hydrolysis: The reaction mixture is quenched with an aqueous acid. This step serves to protonate the imine intermediate, which then undergoes hydrolysis to yield the final ketone product and ammonia.[3] The ketone is not formed until this workup step, thus avoiding a second addition of the Grignard reagent that would otherwise lead to a tertiary alcohol.

Recent studies have shown that the addition of a catalytic amount of zinc chloride (ZnCl₂) can significantly improve reaction yields and allow for milder reaction conditions, particularly with less reactive Grignard reagents.[7][8]

Visualized Experimental Workflow

G cluster_0 Grignard Reagent Preparation cluster_1 Ketone Synthesis cluster_2 Workup & Purification start Mg Turnings + Anhydrous Ether initiator Add Initiator (e.g., I2) start->initiator alkyl_halide Slowly Add Alkyl/Aryl Halide initiator->alkyl_halide reflux Gentle Reflux alkyl_halide->reflux grignard Grignard Reagent (R-MgX) Formed reflux->grignard addition Add Grignard Reagent (at 0 °C to -78 °C) grignard->addition nitrile This compound in Anhydrous THF nitrile->addition stir Stir at RT addition->stir quench Quench with Aqueous Acid (e.g., HCl) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization / Chromatography) concentrate->purify product Final Ketone Product purify->product

Caption: General workflow for ketone synthesis via Grignard reaction.

Detailed Experimental Protocols

This protocol is a generalized procedure. Specific amounts, temperatures, and reaction times should be optimized for the particular Grignard reagent being used.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric Acid (e.g., 2 M solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Protocol 1: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the apparatus under a nitrogen or argon atmosphere.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[1]

  • Solvent Addition: Add a portion of anhydrous diethyl ether to cover the magnesium.

  • Reagent Addition: Dissolve the aryl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium suspension.

  • Reaction: The reaction is initiated when the color of the iodine fades and bubbling is observed.[9] Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.[9]

Protocol 2: Reaction with this compound

  • Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the nitrile solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice-water bath.[10] This is crucial to control the exothermicity of the reaction.

  • Addition: Transfer the prepared Grignard reagent solution to the nitrile solution via cannula slowly, while maintaining the low internal temperature.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for 2-16 hours.[10] Monitor the reaction progress by TLC or LC-MS.

Protocol 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the imine intermediate.[11] Continue adding acid until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).[11]

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.[11]

Quantitative Data

The yield of the Grignard reaction with substituted benzonitriles is dependent on the Grignard reagent used and the reaction conditions. The addition of a ZnCl₂ catalyst has been shown to dramatically improve yields.

EntryGrignard Reagent (R-MgX)ProductConditionsYield (%)Reference
1n-Butylmagnesium chloride1-(3,4-Dimethoxyphenyl)pentan-1-one2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 6 h95[7]
2n-Butylmagnesium chloride1-(3,4-Dimethoxyphenyl)pentan-1-one2.3 equiv. R-MgX, No Catalyst, THF, 25 °C, 6 h54[7]
3Methylmagnesium bromide1-(3,4-Dimethoxyphenyl)ethan-1-one2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 3 h85[7]
4Phenylmagnesium bromide(3,4-Dimethoxyphenyl)(phenyl)methanone2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 3 h91[7] *
5Cyclopentylmagnesium bromideCyclopentyl(3,4-dimethoxyphenyl)methanone2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 3 h83[7]
6Cyclopentylmagnesium bromideCyclopentyl(3,4-dimethoxyphenyl)methanone2.3 equiv. R-MgX, No Catalyst, THF, 25 °C, 3 h19[7]
Yields are for p-methoxybenzonitrile, expected to be similar for this compound under these optimized conditions.

Reaction Mechanism Diagram

Caption: Mechanism of Grignard reaction with a nitrile to form a ketone.

References

Application Notes and Protocols: 3,4-Dimethoxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 3,4-dimethoxybenzonitrile and its derivatives in medicinal chemistry. It includes detailed application notes, experimental protocols for the synthesis and biological evaluation of derived compounds, and quantitative data to support further research and development.

Introduction to this compound in Drug Discovery

This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its substituted benzonitrile scaffold is a key feature in various pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, the 3,4-dimethoxyphenyl moiety is of particular interest as it is found in numerous bioactive compounds and can contribute to favorable pharmacokinetic properties, such as improved metabolic stability and absorption.[1] This document will explore its application in the development of antimicrobial agents, cardiovascular drugs, and enzyme inhibitors.

Application in Antimicrobial Drug Discovery: N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

Derivatives of this compound have shown significant promise as antimicrobial agents. One notable class of compounds is the N'-benzylidene-3,4-dimethoxybenzohydrazides, which have been designed to target the multidrug efflux pump (MATE), a mechanism by which bacteria can develop resistance to antibiotics.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives against various microbial strains.

CompoundR-group on BenzylideneS. aureus (µM)S. typhi (µM)E. coli (µM)A. baumannii (µM)C. albicans (µM)
4a 4-N(CH₃)₂26.11---26.11
4b 4-OH-23.2823.28--
4c 4-OCH₃-----
4d 4-F47.83-47.83--
4h 2,4-diCl5.8812.07---
4i 2-NO₂--23.3011.6423.30
Ceftriaxone -3.5214.08---

Data extracted from a study by El-Sayed, et al. (2022).

Experimental Protocols

This protocol describes a three-step synthesis process starting from 3,4-dimethoxybenzoic acid.

Step 1: Esterification of 3,4-dimethoxybenzoic acid

  • To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 3,4-dimethoxybenzoate.

Step 2: Hydrazinolysis of the ester

  • Dissolve the methyl 3,4-dimethoxybenzoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain 3,4-dimethoxybenzohydrazide.

Step 3: Condensation with aromatic aldehydes

  • Dissolve the 3,4-dimethoxybenzohydrazide in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final N'-benzylidene-3,4-dimethoxybenzohydrazide derivative.

The MIC of the synthesized compounds can be determined using the broth microdilution method.

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2][3][4][5]

Logical Workflow for Antimicrobial Drug Discovery

antimicrobial_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis start 3,4-Dimethoxybenzoic Acid ester Esterification start->ester hydrazide Hydrazinolysis ester->hydrazide hydrazone Condensation with Aldehydes hydrazide->hydrazone mic MIC Determination hydrazone->mic mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay mic->cytotoxicity sar Structure-Activity Relationship (SAR) mbc->sar cytotoxicity->sar docking Molecular Docking sar->docking

Caption: Workflow for the synthesis and evaluation of antimicrobial agents.

Application in Cardiovascular Drug Development: Verapamil Synthesis

(3,4-Dimethoxyphenyl)acetonitrile, a close derivative of this compound, is a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[6]

Mechanism of Action: Verapamil

Verapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells.[7][8] This inhibition reduces the influx of calcium ions, leading to a decrease in myocardial contractility, a slowing of the heart rate, and vasodilation of blood vessels.[7][8]

verapamil_moa cluster_cell Cardiac/Vascular Smooth Muscle Cell cluster_effects Physiological Effects ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx contraction Muscle Contraction ca_influx->contraction vasodilation Vasodilation ca_influx->vasodilation Leads to neg_inotropic Decreased Myocardial Contractility ca_influx->neg_inotropic Leads to neg_chronotropic Decreased Heart Rate ca_influx->neg_chronotropic Leads to verapamil Verapamil verapamil->ca_channel Inhibits

Caption: Mechanism of action of Verapamil as a calcium channel blocker.

Experimental Protocol: Synthesis of Verapamil

The following protocol is a representative synthesis of Verapamil starting from 2-(3,4-dimethoxyphenyl)-N-methylethanamine and 3,4-dimethoxyphenylacetonitrile derivatives.

Step 1: Alkylation of 2-(3,4-dimethoxyphenyl)-N-methylethanamine

  • Prepare a solution of sodium hydroxide in water.

  • Add 2-(3,4-dimethoxyphenyl)-N-methylethanamine to the solution at room temperature.

  • Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Slowly add chlorobromopropane over several hours while maintaining the temperature.

  • Stir the reaction mixture for several hours, adding additional TBAB in portions if necessary.

  • Upon completion, extract the product with an organic solvent (e.g., toluene).

Step 2: Condensation with a 3,4-dimethoxyphenylacetonitrile derivative

  • To the organic layer from the previous step, add a suitable base (e.g., sodium amide).

  • Add a derivative of 3,4-dimethoxyphenylacetonitrile, such as α-isopropyl-3,4-dimethoxyphenylacetonitrile.

  • Heat the reaction mixture and stir for several hours.

  • Cool the mixture and quench the reaction with water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

Step 3: Purification and Salt Formation

  • Treat the organic layer with activated charcoal to remove impurities.

  • Filter the mixture and adjust the pH of the filtrate with a solution of HCl in isopropanol to precipitate Verapamil hydrochloride.

  • Stir the mixture at room temperature, then cool to induce further crystallization.

  • Filter the product, wash with a cold solvent (e.g., toluene), and dry under vacuum.[9][10]

Application in Enzyme Inhibition: Cathepsin K Inhibitors

The 3,4-dimethoxyphenyl motif has been incorporated into inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[2] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis.

Quantitative Cathepsin K Inhibition Data
CompoundP2 MoietyCathepsin K IC₅₀ (nM)Cathepsin L IC₅₀ (nM)Cathepsin B IC₅₀ (nM)Cathepsin S IC₅₀ (nM)
25 Peptidic nitrile1.4503480065000
37 Cyclohexylcarboxamide0.2821810080263

Data extracted from Crane, et al. and other sources.[11]

Experimental Protocol: Cathepsin K Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against Cathepsin K.

  • Express and purify recombinant human Cathepsin K.

  • Prepare assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5).

  • Prepare a solution of the test inhibitor in DMSO and perform serial dilutions.

  • In a 96-well plate, add the assay buffer, the Cathepsin K enzyme, and the inhibitor solution.

  • Incubate the plate for a predetermined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Signaling Pathway in Osteoclast-mediated Bone Resorption

cathepsin_k_pathway cluster_osteoclast Osteoclast cluster_bone Bone Matrix rankl RANKL rank RANK Receptor rankl->rank Binds to nfatc1 NFATc1 rank->nfatc1 Activates catk_expression Cathepsin K Expression nfatc1->catk_expression Induces catk_secreted Secreted Cathepsin K catk_expression->catk_secreted Leads to collagen Type I Collagen degradation Collagen Degradation collagen->degradation catk_secreted->degradation Catalyzes inhibitor Cathepsin K Inhibitor inhibitor->catk_secreted Inhibits

Caption: Role of Cathepsin K in bone resorption and its inhibition.

Additional Applications in Medicinal Chemistry

The this compound scaffold has also been explored for the development of anticancer and anti-inflammatory agents.

Quantitative Anticancer Activity Data
CompoundCell LineIC₅₀ (µg/mL)
RAJI MDA-MB-231 (TNBC)20
RAJI MDA-MB-468 (TNBC)25

RAJI: 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one. Data from a study by Begum, et al. (2025).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of chalcone derivatives incorporating the this compound moiety has been evaluated in vivo. The percentage inhibition of carrageenan-induced rat paw edema is a common measure.

CompoundR-group on Chalcone% Inhibition of Edema
4b 4-BromophenylHigh
4c 3-BromophenylHigh
4e 4-MethoxyphenylHigh
4f 2-Bromo-4-fluorophenylHigh
Indomethacin -High

Qualitative data from a study by Kumar, et al.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Researchers should consult the original publications for complete experimental details.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3,4-Dimethoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the most common synthetic routes.

Route 1: From 3,4-Dimethoxybenzaldehyde (Veratraldehyde) via Aldoxime Dehydration

Q1: My yield of this compound is low. What are the common causes in the aldoxime dehydration route?

Low yields in this two-step synthesis can arise from several factors:

  • Incomplete Oxime Formation: The initial conversion of veratraldehyde to 3,4-dimethoxybenzaldehyde oxime is crucial. Ensure the pH of the reaction is controlled, ideally between 4 and 5, as extreme pH levels can hinder the reaction.[1]

  • Inefficient Dehydration: The choice and handling of the dehydrating agent are critical. For instance, when using acetic anhydride, ensuring it is freshly distilled can be important.

  • Suboptimal Reaction Temperature: For the dehydration step with acetic anhydride, a gentle reflux is required.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.

  • Hydrolysis of the Nitrile: During workup, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can hydrolyze the nitrile product back to the corresponding amide or carboxylic acid.

  • Purification Losses: this compound can be lost during extraction and recrystallization steps. Ensure proper solvent selection and minimize transfer losses.

Q2: I am observing the presence of the starting material (veratraldehyde) in my final product. How can I avoid this?

The presence of unreacted veratraldehyde indicates an incomplete initial oximation reaction. To drive this reaction to completion:

  • Molar Ratio of Reagents: Use a slight excess of hydroxylamine hydrochloride and base (e.g., sodium hydroxide) to ensure all the aldehyde reacts.

  • Reaction Time: Allow sufficient time for the oximation to complete. Overnight stirring is a common practice.[2]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the veratraldehyde spot before proceeding to the dehydration step.

Q3: What are the common side products in the dehydration of 3,4-dimethoxybenzaldoxime?

Besides unreacted starting materials, potential side products include:

  • 3,4-Dimethoxybenzamide: This can form if the nitrile product is partially hydrolyzed during workup.

  • Polymeric materials: Strong dehydrating agents or high temperatures can sometimes lead to the formation of tars.

Q4: How can I purify my crude this compound?

Purification can be effectively achieved through:

  • Distillation: Vacuum distillation is a suitable method for purifying the product, especially to remove non-volatile impurities.[2]

  • Recrystallization: This is a common and effective method for obtaining high-purity crystalline this compound. Suitable solvents include ethanol or methanol. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[3][4]

Route 2: From 3,4-Dimethoxyaniline via Sandmeyer Reaction

Q1: My Sandmeyer reaction for the cyanation of 3,4-dimethoxyaniline is giving a low yield. What could be the problem?

Low yields in the Sandmeyer reaction are a common issue and can be attributed to several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step and must be carried out at low temperatures (typically 0-5°C) to prevent decomposition.[5] Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates that the diazotization is complete.[5]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose prematurely, especially at elevated temperatures. It is crucial to use the diazonium salt immediately after its preparation.

  • Issues with the Copper(I) Cyanide: The quality and reactivity of the copper(I) cyanide are important. Ensure it is of good quality and use an appropriate amount.

  • Side Reactions: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts.[6] Reaction with water can also lead to the formation of 3,4-dimethoxyphenol.[7]

Q2: I am observing a lot of tar formation in my Sandmeyer reaction. What is the cause and how can I prevent it?

Tar formation is often a result of the decomposition of the diazonium salt and subsequent radical-driven side reactions.[5] To minimize this:

  • Strict Temperature Control: Maintain a low temperature (0-5°C) throughout the diazotization and the addition of the diazonium salt to the copper(I) cyanide solution.

  • Slow Addition: Add the cold diazonium salt solution slowly and with vigorous stirring to the copper(I) cyanide solution to control the reaction rate and dissipate heat.

  • Purity of Starting Material: Ensure the 3,4-dimethoxyaniline is pure, as impurities can catalyze the decomposition of the diazonium salt.

Data Presentation

The following table summarizes the yields of this compound obtained through different synthetic routes.

Starting MaterialKey ReagentsYield (%)Reference
3,4-Dimethoxybenzaldehyde1. Hydroxylamine hydrochloride, NaOH2. Acetic anhydride70-76[8]
3,4-Dimethoxyphenylacetic acidSodium nitrite, Ferric trichloride82[9]

Experimental Protocols

Synthesis of this compound from 3,4-Dimethoxybenzaldehyde via Aldoxime Dehydration

This protocol is adapted from Organic Syntheses.[8]

Step 1: Preparation of 3,4-Dimethoxybenzaldehyde Oxime

  • In a 1-liter round-bottomed flask, dissolve 83 g (0.5 mole) of 3,4-dimethoxybenzaldehyde in 200 mL of warm 95% ethanol.

  • In a separate beaker, prepare a warm solution of 42 g (0.6 mole) of hydroxylamine hydrochloride in 50 mL of water.

  • Add the hydroxylamine hydrochloride solution to the veratraldehyde solution with thorough mixing.

  • To this mixture, add a solution of 30 g (0.75 mole) of sodium hydroxide in 40 mL of water.

  • Allow the mixture to stand at room temperature for 2.5 hours.

  • Add 250 g of crushed ice to the reaction mixture and saturate the solution with carbon dioxide gas. This will cause the aldoxime to separate as an oil, which should solidify upon standing overnight in a refrigerator.

  • Collect the crystalline oxime by suction filtration, wash thoroughly with water, and air dry. The expected yield is 88–89 g (97–98%).

Step 2: Dehydration of 3,4-Dimethoxybenzaldehyde Oxime to this compound

  • Place the dried 3,4-dimethoxybenzaldoxime (from Step 1) and 100 g of acetic anhydride in a 300-mL round-bottomed flask fitted with a condenser.

  • Heat the mixture cautiously. A vigorous reaction will occur. Remove the heat source until the initial reaction subsides.

  • Once the vigorous reaction has ceased, gently boil the solution for 20 minutes.

  • Carefully pour the hot reaction mixture into 300 mL of cold water with stirring.

  • Continue stirring and cool the mixture. The this compound will separate as crystals.

  • Collect the crystals by filtration and dry them in the air. The expected yield is 57–62 g (70–76% based on the initial amount of veratraldehyde). The melting point of the pure product is 66–67°C.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration cluster_purification Purification A 3,4-Dimethoxybenzaldehyde C Reaction Mixture (2.5h, RT) A->C B Hydroxylamine HCl, NaOH B->C D Workup (Ice, CO2) C->D E 3,4-Dimethoxybenzaldehyde Oxime D->E G Reaction (Reflux, 20 min) E->G F Acetic Anhydride F->G H Workup (Cold Water) G->H I Crude this compound H->I J Recrystallization or Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_oxime Aldoxime Dehydration Route cluster_sandmeyer Sandmeyer Reaction Route cluster_general General Issues Start Low Yield of this compound Q1 Incomplete Oxime Formation? Start->Q1 Q2 Inefficient Dehydration? Start->Q2 Q3 Incomplete Diazotization? Start->Q3 Q4 Diazonium Salt Decomposition? Start->Q4 Q5 Purification Losses? Start->Q5 Q6 Side Reactions? Start->Q6 A1 Check pH (4-5). Use excess hydroxylamine. Monitor with TLC. Q1->A1 A2 Use fresh dehydrating agent. Ensure correct temperature. Q2->A2 A3 Maintain 0-5°C. Use starch-iodide paper test. Q3->A3 A4 Use immediately. Maintain low temperature. Slow addition. Q4->A4 A5 Optimize recrystallization solvent. Minimize transfers. Q5->A5 A6 Control temperature. Ensure purity of reagents. Q6->A6

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Purification of 3,4-Dimethoxybenzonitrile by recrystallization from ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the purification of this compound by recrystallization from ethanol.

Compound Data

PropertyValueSource
Molecular Formula C₉H₉NO₂Thermo Fisher Scientific[1]
Molecular Weight 163.17 g/mol ---
Appearance White to pale brown crystalline powderThermo Fisher Scientific[1]
Melting Point 63-71 °CChemSynthesis[2], Google Patents[3]
Purity (typical) ≥98%Thermo Fisher Scientific[1]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the procedure for purifying this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol to the flask. Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

Q1: After cooling the ethanol solution, no crystals have formed. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: You may have used too much ethanol, resulting in a solution that is not supersaturated upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystal growth. Try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

    • Further Cooling: Ensure the solution is thoroughly cooled in an ice bath.

Q2: The yield of my recrystallized this compound is very low. What are the possible reasons?

A2: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned above, an excessive amount of solvent will keep more of your product dissolved in the mother liquor, thus reducing the yield.[5]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the filtration is performed quickly with a hot solution.

  • Incomplete crystallization: Cooling the solution for an insufficient amount of time or not using an ice bath can result in a lower yield.

  • Washing with warm solvent: Washing the crystals with ethanol that is not ice-cold will dissolve some of your product.

Q3: The recrystallized product has a low melting point or a broad melting point range. What does this indicate?

A3: A low or broad melting point range is a sign of impurities. This could be due to:

  • Ineffective removal of impurities: The chosen solvent (ethanol) may not be ideal for separating the specific impurities present in your crude product.

  • Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[5] Allow for slow cooling to room temperature before placing the flask in an ice bath.

  • Incomplete drying: Residual solvent can depress the melting point. Ensure the crystals are thoroughly dried under vacuum.

Q4: An oil formed instead of crystals when the solution cooled. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:

  • Reheat the solution: Add a small amount of additional ethanol to the mixture and heat it until the oil redissolves completely.

  • Cool slowly: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • Use a different solvent: If oiling out persists, ethanol may not be a suitable solvent. You may need to experiment with other solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is ethanol a good solvent for recrystallizing this compound?

A1: Ethanol is a suitable solvent because this compound is likely soluble in hot ethanol and less soluble in cold ethanol, which is the primary requirement for a good recrystallization solvent. This differential solubility allows for the compound to dissolve when heated and then crystallize out in a purer form upon cooling, leaving the impurities behind in the solvent.

Q2: How can I determine the minimum amount of hot ethanol to use?

A2: The best approach is to add the hot solvent in small portions to the crude material while heating and stirring. Continue adding solvent just until the compound completely dissolves. This ensures you are using the minimum amount necessary, which is crucial for maximizing your yield.

Q3: Is it possible to recover the product that remains in the mother liquor?

A3: Yes, it is possible to recover some of the dissolved product. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.

Q4: How does slow cooling improve the purity of the crystals?

A4: Slow cooling allows the crystal lattice to form in an orderly manner. This selective process tends to exclude impurity molecules, as they do not fit well into the growing crystal structure. Rapid cooling can trap impurities within the crystals.[4]

Experimental and Troubleshooting Workflow

Recrystallization_Workflow cluster_experiment Experimental Protocol cluster_troubleshooting Troubleshooting start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath oiling_out Oiling Out cool_slowly->oiling_out Problem? vacuum_filter Vacuum Filtration ice_bath->vacuum_filter no_crystals No Crystals Form ice_bath->no_crystals Problem? wash Wash with Cold Ethanol vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end low_yield Low Yield dry->low_yield Problem? impure_product Impure Product (Low/Broad MP) end->impure_product Problem? solution1 Reduce Solvent Volume Scratch Flask Seed Crystals no_crystals->solution1 Issue solution2 Use Less Solvent Ensure Complete Cooling Wash with Cold Solvent low_yield->solution2 Issue solution3 Reheat and Add More Solvent Cool Very Slowly oiling_out->solution3 Issue solution4 Cool Slowly Ensure Thorough Drying Consider Different Solvent impure_product->solution4 Issue

A flowchart of the recrystallization process and common troubleshooting steps.

References

Technical Support Center: Synthesis of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethoxybenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the dehydration of 3,4-dimethoxybenzaldehyde oxime.

Symptom Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete conversion of the starting material (veratraldehyde or its oxime).- Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Optimize reaction time and temperature. For aldoxime dehydration, gentle heating is often sufficient.[1]- Use an appropriate and effective dehydrating agent.[2]
Decomposition of the product.- Avoid excessive heating during the reaction and work-up, as nitriles can be sensitive to high temperatures.[2]- Purify the product promptly after synthesis to prevent degradation.
Product is an Oil or Gummy Solid and Fails to Crystallize Presence of unreacted 3,4-dimethoxybenzaldehyde oxime.- The oxime can inhibit crystallization. Purify the crude product using column chromatography to separate the nitrile from the more polar oxime.
Significant amount of solvent remaining.- Ensure all solvent is removed under reduced pressure after extraction.
Off-White or Yellowish Crystals Presence of colored impurities from the starting material or side reactions.- Recrystallize the product from a suitable solvent such as ethanol or methanol.[3]- If color persists, treat a solution of the crude product with activated charcoal before recrystallization.[4]
Broad Melting Point Range of Crystals Presence of impurities.- The most common impurities are unreacted starting materials, the intermediate amide, or the hydrolyzed carboxylic acid.- Purify by recrystallization or column chromatography.
Presence of a More Polar Spot on TLC (in addition to the product) This could be unreacted 3,4-dimethoxybenzaldehyde oxime or 3,4-dimethoxybenzamide.- Increase reaction time or temperature to ensure complete conversion of the oxime.- If the impurity is the amide, ensure your dehydrating agent is effective and used in the correct stoichiometry. The formation of the amide can occur via a dehydration-hydration sequence.[5]
Presence of a Very Polar, Streaky Spot on TLC This is likely 3,4-dimethoxybenzoic acid (veratric acid), resulting from the hydrolysis of the nitrile product.- Avoid harsh acidic or basic conditions during work-up.[6]- Ensure the reaction is anhydrous, as water can contribute to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from veratraldehyde?

A1: The most common impurities include:

  • Unreacted starting materials: 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3,4-dimethoxybenzaldehyde oxime.

  • Intermediate amide: 3,4-dimethoxybenzamide can form if the dehydration of the aldoxime is incomplete or if there is a subsequent hydration of the nitrile.[5][7]

  • Hydrolysis product: 3,4-dimethoxybenzoic acid (veratric acid) can form from the hydrolysis of the nitrile product, especially during work-up.[6][8]

Q2: My reaction seems to have worked, but I'm struggling to purify the final product. What do you recommend?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the simpler method if the impurities are present in small amounts. Ethanol and methanol are commonly used solvents.[3] The goal is to dissolve the nitrile in a minimal amount of hot solvent and allow it to slowly cool, leaving the impurities in the solution.[9]

  • Column Chromatography: This method is more effective for separating components with different polarities, such as the desired nitrile from the more polar oxime or amide impurities.[10] A typical setup would involve a silica gel stationary phase and a mobile phase starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate).[11][12]

Q3: I am performing a dehydration of 3,4-dimethoxybenzaldehyde oxime and see a byproduct that I suspect is the amide. How can this happen?

A3: The formation of the corresponding amide from an aldoxime during a dehydration reaction is a known side reaction. It is believed to proceed through a dehydration-rehydration sequence where the nitrile is formed and then partially hydrated to the amide under the reaction conditions.[5] To minimize this, ensure you are using a sufficiently powerful and anhydrous dehydrating agent and avoid unnecessarily prolonged reaction times at elevated temperatures.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: Ethanol or methanol are good starting points for the recrystallization of this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[13][14]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing. The product, this compound, will be less polar than the starting oxime.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring until the solid completely dissolves.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexanes or petroleum ether.[11][15]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.[16]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 4:1 hexanes:ethyl acetate).[16][17]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool to Crystallize dissolve->cool If no solid impurities hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry pure_product Pure this compound dry->pure_product

Caption: Recrystallization workflow for this compound purification.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem with Synthesis low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn decomposition Product Decomposition low_yield->decomposition oily_product Oily/Gummy Product impure_product->oily_product off_color Off-Color Crystals impure_product->off_color broad_mp Broad Melting Point impure_product->broad_mp solution_yield_1 solution_yield_1 incomplete_rxn->solution_yield_1 Solution: Monitor with TLC, optimize conditions solution_yield_2 solution_yield_2 decomposition->solution_yield_2 Solution: Avoid high heat, purify promptly solution_purity_1 solution_purity_1 oily_product->solution_purity_1 Solution: Column Chromatography solution_purity_2 solution_purity_2 off_color->solution_purity_2 Solution: Recrystallize, use activated charcoal solution_purity_3 solution_purity_3 broad_mp->solution_purity_3 Solution: Recrystallize or Column Chromatography

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Aldoxime Dehydration for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful dehydration of aldoximes to nitriles, with a primary focus on preventing the undesired Beckman rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Beckman rearrangement and why is it a problem in aldoxime dehydration?

The Beckman rearrangement is a reaction of an oxime that typically converts it into an amide. In the case of aldoximes, this rearrangement can compete with the desired dehydration to a nitrile, leading to the formation of a primary amide as a significant byproduct. This not only reduces the yield of the target nitrile but also complicates the purification process. The rearrangement is often catalyzed by strong acids and high temperatures, conditions that are sometimes used for dehydration.

Q2: What are the key factors that favor direct dehydration to a nitrile over the Beckman rearrangement?

Several factors can be controlled to favor the formation of nitriles:

  • Reaction Conditions: Milder, non-acidic, and neutral conditions are generally preferred to suppress the Beckman rearrangement.

  • Choice of Reagent: Utilizing specific dehydrating agents that do not promote the rearrangement is crucial. Reagents like the Burgess reagent, Appel reaction conditions, and enzymatic methods are known to be highly selective for dehydration.

  • Temperature: Lower reaction temperatures can help minimize the rearrangement, although this may require longer reaction times.

  • Substrate Electronics: The electronic properties of the aldoxime can influence the reaction pathway. Electron-withdrawing groups on an aromatic ring of an aldoxime can sometimes favor the Beckman rearrangement.

Q3: Can I perform a one-pot synthesis of nitriles directly from aldehydes?

Yes, several one-pot procedures exist for the conversion of aldehydes to nitriles. These methods typically involve the in situ formation of the aldoxime from the aldehyde and a hydroxylamine salt, followed by the addition of a dehydrating agent. This approach is efficient as it avoids the isolation and purification of the intermediate aldoxime.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Nitrile

Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider adding a fresh portion of the dehydrating reagent.- Ensure all reagents are pure and dry, as moisture can deactivate many dehydrating agents.
Decomposition of Starting Material or Product - Lower the reaction temperature and extend the reaction time.- Choose a milder dehydrating agent.
Suboptimal Reagent Stoichiometry - Optimize the molar ratio of the dehydrating agent to the aldoxime. An excess of the reagent is often required, but a large excess can sometimes lead to side reactions.
Poor Solubility - Select a solvent in which both the aldoxime and the reagents are sufficiently soluble at the reaction temperature.

Problem 2: Formation of Amide Byproduct (Beckman Rearrangement)

Possible Cause Suggested Solution
Acidic Conditions - Avoid strong Brønsted or Lewis acid catalysts. If an acid is necessary, use a weaker one or a catalytic amount.- Buffer the reaction mixture if acidic byproducts are formed.
High Reaction Temperature - Perform the reaction at a lower temperature, even if it requires a longer duration.
Inappropriate Dehydrating Agent - Switch to a reagent known to favor dehydration over rearrangement, such as the Burgess reagent, or enzymatic methods.

Problem 3: Formation of Aldehyde Byproduct

Possible Cause Suggested Solution
Hydrolysis of the Aldoxime - Ensure anhydrous reaction conditions. Use dry solvents and reagents.- The presence of trace amounts of acid can sometimes catalyze the hydrolysis of the oxime back to the aldehyde. Neutralize any acidic impurities.
Reaction with Certain Reagents - Some reagent systems, like PPh₃/I₂, have been reported to cause the formation of the corresponding aldehyde as a side product, especially with prolonged reaction times.[1] Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation: Comparison of Dehydration Methods

The following tables summarize quantitative data for various methods used in the dehydration of aldoximes to nitriles.

Table 1: Chemical Reagents for Aldoxime Dehydration

Reagent SystemAldoxime SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
BOP/DBU2-NaphthaldoximeCH₂Cl₂rt0.595[1]
Burgess ReagentBenzaldehyde oximeTHF65198
Appel-type (PPh₃/CCl₄/Et₃N)4-Chlorobenzaldehyde oximeCH₃CNrt0.295
TCT/DMF4-Nitrobenzaldehyde oximeDMFrt0.598
Iron(III) chloride4-Methylbenzaldehyde oximeToluene110692
Acetic AnhydrideCinnamaldehyde oxime-140285

Table 2: Enzymatic Dehydration using Aldoxime Dehydratase (Oxd)

Enzyme SourceAldoxime SubstrateReaction MediumTemp. (°C)Time (h)Conversion (%)
Rhodococcus sp.n-HeptanaldoximeAqueous buffer301>99
Bacillus sp.PhenylacetaldoximeAqueous buffer300.5>99
Pseudomonas sp.3-PhenylpropionaldoximeAqueous buffer30298

Experimental Protocols

Protocol 1: Dehydration of 2-Naphthaldoxime using BOP/DBU [1]

  • To a solution of 2-naphthaldoxime (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) in a round-bottom flask is added BOP reagent (1.1 mmol).

  • The mixture is stirred at room temperature for 5 minutes.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol) is added dropwise to the stirring mixture.

  • The reaction is monitored by TLC. Upon completion (typically within 30 minutes), the reaction mixture is diluted with CH₂Cl₂ and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding nitrile.

Protocol 2: One-Pot Synthesis of Benzonitrile from Benzaldehyde

  • To a solution of benzaldehyde (10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (11 mmol) and sodium acetate (12 mmol).

  • The mixture is stirred at room temperature for 1-2 hours until the formation of the aldoxime is complete (monitored by TLC).

  • A solution of the chosen dehydrating agent (e.g., Burgess reagent, 12 mmol) in an appropriate solvent (e.g., THF, 10 mL) is added to the reaction mixture.

  • The reaction is heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude nitrile is purified by distillation or column chromatography.

Visualizations

Logical Relationship: Factors Influencing the Outcome of Aldoxime Dehydration

G Factors Influencing Aldoxime Dehydration Outcome cluster_conditions Reaction Conditions Aldoxime Aldoxime Reagent Dehydrating Agent Temperature Temperature Solvent Solvent pH pH Nitrile Desired Nitrile Reagent->Nitrile Mild, Non-acidic (e.g., Burgess, Enzymes) Beckman Beckman Rearrangement (Amide Byproduct) Reagent->Beckman Harsh, Acidic (e.g., Strong Acids) Temperature->Nitrile Low to Moderate Temperature->Beckman High pH->Nitrile Neutral / Basic pH->Beckman Acidic Hydrolysis Hydrolysis (Aldehyde Byproduct) pH->Hydrolysis Acidic / Aqueous G Workflow for One-Pot Nitrile Synthesis Start Start: Aldehyde + Hydroxylamine Salt Oxime_Formation Step 1: In situ Aldoxime Formation Start->Oxime_Formation Dehydration Step 2: Addition of Dehydrating Agent & Dehydration Oxime_Formation->Dehydration Workup Step 3: Aqueous Workup Dehydration->Workup Purification Step 4: Purification Workup->Purification End End: Pure Nitrile Purification->End G Mechanistic Pathways: Dehydration vs. Beckman Rearrangement cluster_dehydration Dehydration Pathway (Neutral/Basic) cluster_beckman Beckman Rearrangement Pathway (Acidic) Aldoxime Aldoxime (R-CH=N-OH) Activated_OH Activation of OH group Aldoxime->Activated_OH Protonation Protonation of OH Aldoxime->Protonation Elimination E2-type Elimination Activated_OH->Elimination Nitrile Nitrile (R-C≡N) Elimination->Nitrile Rearrangement [1,2]-Shift of R group Protonation->Rearrangement Nitrile_Cation Nitrilium Ion Intermediate Rearrangement->Nitrile_Cation Hydrolysis_Amide Hydrolysis Nitrile_Cation->Hydrolysis_Amide Amide Amide (R-C(=O)NH₂) Hydrolysis_Amide->Amide

References

Catalyst selection for the synthesis of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dimethoxybenzonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: this compound can be synthesized through several catalytic pathways, primarily depending on the starting material. The most common routes include:

  • From 3,4-Dimethoxybenzaldehyde (Veratraldehyde): This is a widely used method that involves the conversion of the aldehyde to the nitrile. This can be achieved through a one-pot reaction involving the formation of an aldoxime intermediate, which is then dehydrated.[1]

  • From 3,4-Dimethoxyphenylacetic Acid: This method utilizes a transition metal catalyst, such as ferric chloride, to facilitate the reaction with a nitrogen source like sodium nitrite.[1]

  • Ammonoxidation of 3,4-Dimethoxybenzyl Alcohol: This process involves the reaction of the corresponding benzyl alcohol with ammonia and oxygen in the presence of a transition metal catalyst.[1]

Q2: How do I choose the most suitable catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the starting material, desired reaction conditions (temperature, time), and scalability. For the conversion of 3,4-dimethoxybenzaldehyde, a common route is the one-pot synthesis via an aldoxime intermediate. This method often employs a dehydrating agent which can be catalytic or used in stoichiometric amounts. For syntheses starting from 3,4-dimethoxyphenylacetic acid, a ferric chloride catalyst has been shown to be effective.[1]

Q3: What are the expected yields for the synthesis of this compound?

A3: The yield of this compound is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. Reported yields vary, with some methods achieving high efficiency. For instance, a process starting from 3,4-dimethoxyphenylacetic acid and sodium nitrite with a ferric chloride catalyst has reported a yield of 82%.[1] Another method involving the dehydration of 3,4-dimethoxybenzaldehyde oxime has demonstrated a yield of up to 85.24%.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis from 3,4-Dimethoxybenzaldehyde

Q: I am getting a low yield of this compound when starting from 3,4-dimethoxybenzaldehyde. What are the possible causes and how can I improve it?

A: Low yields in this synthesis can be attributed to several factors. Here's a troubleshooting guide:

  • Incomplete Aldoxime Formation: The initial step of converting the aldehyde to the aldoxime may be incomplete.

    • Solution: Ensure the molar ratio of hydroxylamine to the aldehyde is appropriate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Inefficient Dehydration: The dehydration of the aldoxime to the nitrile is a critical step.

    • Solution: The choice of dehydrating agent and catalyst is crucial. For laboratory scale, various reagents can be used. Ensure anhydrous conditions, as water can inhibit the dehydration process.[3]

  • Side Reactions: The electron-donating methoxy groups on the aromatic ring can influence reactivity and may lead to side reactions. Over-oxidation of the aldehyde to the corresponding carboxylic acid can be a competing reaction.

    • Solution: Optimize the reaction temperature and time to minimize side product formation. Milder reaction conditions are often preferable.

  • Product Loss during Work-up and Purification: this compound can be lost during extraction and purification steps.

    • Solution: After the reaction, the mixture can be purified by column chromatography.[1] Ensure complete extraction from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

Problem 2: Catalyst Inactivity or Deactivation

Q: My catalyst does not seem to be effective, or its activity decreases over time. What could be the issue?

A: Catalyst inactivity or deactivation can be a significant problem. Consider the following:

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.

    • Solution: Use high-purity starting materials and anhydrous solvents.

  • Improper Catalyst Handling: Some catalysts are sensitive to air or moisture.

    • Solution: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) if required. Ensure proper storage conditions as recommended by the manufacturer.

  • Suboptimal Reaction Conditions: The catalyst may only be active within a specific temperature and pressure range.

    • Solution: Review the literature for the optimal reaction conditions for the specific catalyst you are using.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-Dimethoxyphenylacetic AcidFerric Trichloride, Sodium NitriteDimethyl Sulfoxide801082[1]
3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionateKOH, TBABToluene, DMSOReflux0.585.24[2]

Note: TBAB stands for Tetrabutylammonium bromide.

Experimental Protocols

Detailed Experimental Protocol: One-Pot Synthesis of this compound from 3,4-Dimethoxybenzaldehyde via Aldoxime Formation and Dehydration

This protocol is a representative procedure based on common laboratory practices for the synthesis of nitriles from aldehydes.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Aldoxime Formation:

    • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde in toluene.

    • Add an aqueous solution of sodium bicarbonate and hydroxylamine hydrochloride.

    • Stir the mixture at 15°C for 3 hours.[2]

    • After the reaction, add purified water and separate the toluene layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[2]

  • Dehydration to Nitrile:

    • To the resulting toluene solution of the 3,4-dimethoxybenzaldoxime, add potassium hydroxide, tetrabutylammonium bromide (TBAB), and DMSO.[2]

    • Reflux the mixture for 30 minutes.[2]

    • After cooling, add purified water and adjust the pH to 7 with glacial acetic acid.[2]

    • Separate the toluene layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with purified water, and dry over anhydrous magnesium sulfate.[2]

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain a crude product.

    • The crude product can be purified by recrystallization from ethanol. Cool to -5°C for 8 hours to facilitate crystallization.[2]

    • Filter the solid product and wash with ice-cold ethanol to obtain pure this compound.[2]

Mandatory Visualization

Catalyst_Selection_Workflow cluster_start Starting Material Selection cluster_aldehyde Aldehyde Route cluster_acid Carboxylic Acid Route cluster_alcohol Ammonoxidation Route cluster_end Final Product Start Select Starting Material Aldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Start->Aldehyde Common & Readily Available Acid 3,4-Dimethoxyphenylacetic Acid Start->Acid Alternative Route Alcohol 3,4-Dimethoxybenzyl Alcohol Start->Alcohol Industrial Process Aldoxime One-pot synthesis via Aldoxime Intermediate Aldehyde->Aldoxime Dehydration Dehydration Catalyst/ Reagent Selection (e.g., KOH/TBAB) Aldoxime->Dehydration Product This compound Dehydration->Product FeCl3 Ferric Chloride (FeCl₃) Catalyst Acid->FeCl3 FeCl3->Product Ammonox Transition Metal Oxide Catalyst (e.g., V₂O₅, MoO₃) Alcohol->Ammonox Ammonox->Product Troubleshooting_Workflow Start Low Yield of This compound CheckAldoxime Incomplete Aldoxime Formation? Start->CheckAldoxime CheckDehydration Inefficient Dehydration? CheckAldoxime->CheckDehydration No Sol_Aldoxime Optimize Hydroxylamine Ratio Monitor with TLC CheckAldoxime->Sol_Aldoxime Yes CheckSideReactions Side Reactions Occurring? CheckDehydration->CheckSideReactions No Sol_Dehydration Select Effective Dehydrating Agent Ensure Anhydrous Conditions CheckDehydration->Sol_Dehydration Yes CheckWorkup Product Loss During Work-up? CheckSideReactions->CheckWorkup No Sol_SideReactions Optimize Temperature and Time Consider Milder Conditions CheckSideReactions->Sol_SideReactions Yes Sol_Workup Optimize Extraction Protocol Use Column Chromatography CheckWorkup->Sol_Workup Yes

References

Column chromatography conditions for purifying 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3,4-dimethoxybenzonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for purifying this compound is silica gel (70-230 mesh). This is a common choice for normal-phase chromatography of moderately polar organic compounds.

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A common mobile phase system is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the target compound from impurities. A starting point for TLC analysis could be a 30:70 mixture of ethyl acetate to hexane.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm). Alternatively, general stains like potassium permanganate or p-anisaldehyde can be used, which are effective for aromatic compounds.[1] Iodine vapor is another suitable option.[1]

Q4: My compound is streaking or tailing on the TLC plate. What could be the cause and how do I fix it?

A4: Streaking or tailing can occur if the compound is too polar for the chosen mobile phase, leading to strong interactions with the silica gel.[1] To resolve this, you can gradually increase the polarity of the mobile phase by adding more ethyl acetate. If the compound is very polar and does not move from the baseline even with 100% ethyl acetate, a more polar solvent system, such as one containing a small amount of methanol in dichloromethane, may be necessary.[2]

Q5: What should I do if my compound is not stable on silica gel?

A5: If you suspect your compound is degrading on the silica gel, you can perform a 2D TLC test to confirm instability.[2] If it is unstable, you could consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Slurry:

  • In a beaker, create a slurry of silica gel with the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).[3]

  • Mix well to ensure all the silica is wetted and to remove air bubbles.[3]

2. Packing the Column:

  • Secure a glass column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[3]

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and to dislodge any trapped air bubbles.[3]

  • Allow the solvent to drain until it is just above the silica gel surface.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).[4] Carefully add this solution to the top of the silica gel using a pipette.[3][4]

  • Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the determined mobile phase composition (e.g., 10% ethyl acetate in hexanes).

  • Collect fractions in test tubes and monitor the elution progress using TLC.[3]

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[2]

5. Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Conditions for TLC Analysis

ParameterRecommendationRationale
Stationary Phase Silica gel 60 F254Standard for moderately polar compounds.
Mobile Phase 10-30% Ethyl Acetate in HexanesProvides good initial separation for many aromatic nitriles.
Visualization UV light (254 nm), Potassium Permanganate, or p-Anisaldehyde stain[1]Allows for easy detection of the aromatic compound.

Table 2: Example Mobile Phase Gradients for Column Chromatography

StepMobile Phase Composition (Ethyl Acetate:Hexane)Purpose
15:95Elute non-polar impurities.
210:90 to 20:80Elute the target compound, this compound.
330:70 or higherElute more polar impurities.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition based on TLC trials. A less polar mobile phase will increase retention, while a more polar one will decrease it.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[2]
Peak Tailing/Streaking Compound is too polar for the stationary phase or interacting with active sites.Increase the mobile phase polarity. If the problem persists, consider using a different stationary phase like alumina.[1][2]
Compound Degradation The compound is unstable on silica gel.Test for stability using 2D TLC.[2] If unstable, use a deactivated stationary phase or an alternative like alumina.[2]
Cracked Column Bed The column was allowed to run dry.Ensure the solvent level never drops below the top of the silica gel.

Workflow Diagram

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Troubleshooting low yield in the conversion of 3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common synthetic transformations involving 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My reaction with 3,4-dimethoxybenzaldehyde is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in reactions involving 3,4-dimethoxybenzaldehyde can stem from several factors. Systematically investigate the following:

  • Reagent Purity: Impurities in the starting material, solvents, or reagents can inhibit the reaction or lead to side products. Ensure the purity of your 3,4-dimethoxybenzaldehyde and other reactants.

  • Reaction Conditions: Temperature, reaction time, and atmosphere (e.g., inert vs. air) are critical. Suboptimal conditions can lead to decomposition or the formation of byproducts.[1]

  • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion of the limiting reagent.[1]

  • Moisture: Many reactions, such as those involving Grignard reagents or strong bases, are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[2]

  • Work-up and Purification: Product loss during extraction, washing, and purification steps is a common contributor to low isolated yields.[1]

Reductive Amination

Q2: I am attempting a reductive amination with 3,4-dimethoxybenzaldehyde and a primary amine, but the yield of the desired secondary amine is low. What could be the issue?

A2: Low yields in reductive aminations can be attributed to several factors:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a crucial equilibrium-driven step. Ensure that water is effectively removed, either by a Dean-Stark trap or a drying agent, to drive the equilibrium towards the imine.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, while sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde.[3]

  • Catalyst Poisoning: The amine product can sometimes act as a ligand and poison the catalyst in catalytic hydrogenations, inhibiting the reaction.[4] The addition of a small amount of a weak acid, like acetic acid, can sometimes mitigate this by protonating the product amine.[4]

  • Over-alkylation: The desired secondary amine product can sometimes react further to form a tertiary amine. Using a stoichiometric amount of the aldehyde can help minimize this side reaction.

Wittig Reaction

Q3: My Wittig reaction with 3,4-dimethoxybenzaldehyde is giving a poor yield of the desired alkene. How can I troubleshoot this?

A3: Challenges in Wittig reactions with aromatic aldehydes like 3,4-dimethoxybenzaldehyde often involve the ylide generation and reactivity:

  • Ylide Formation: Ensure the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.[5]

  • Ylide Stability: Non-stabilized ylides can be reactive and may decompose if not used promptly after generation. It is often best to generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and then add the aldehyde.[5]

  • Steric Hindrance: While 3,4-dimethoxybenzaldehyde is not exceptionally hindered, bulky phosphonium ylides may react slowly.[6] In such cases, extending the reaction time or gently heating the reaction mixture may be beneficial.

  • Side Reactions: The presence of lithium salts can sometimes negatively impact the reaction. "Salt-free" ylide preparations can sometimes improve yields.[5]

  • Purification Difficulties: The primary byproduct, triphenylphosphine oxide, can be challenging to remove and may co-crystallize with the product, leading to an artificially low perceived yield of the pure alkene.[7]

Aldol Condensation

Q4: I am performing a crossed Aldol condensation between 3,4-dimethoxybenzaldehyde and a ketone, but the yield is low and I'm getting a mixture of products. How can I improve this?

A4: To achieve a high yield of a single product in a crossed Aldol condensation, consider the following:

  • Preventing Self-Condensation: 3,4-dimethoxybenzaldehyde has no α-hydrogens and therefore cannot enolize or undergo self-condensation. This makes it an ideal electrophilic partner in a crossed Aldol reaction.[1]

  • Choice of Base and Reaction Conditions: The base (e.g., NaOH, KOH) should be used in catalytic amounts. The reaction is often performed at room temperature.[1]

  • Equilibrium: The Aldol addition is an equilibrium process. To drive the reaction to completion, the subsequent dehydration to the α,β-unsaturated carbonyl compound is often promoted by heating. This dehydration is typically irreversible and pulls the equilibrium forward.[1]

  • Reactant Purity: Impurities in the starting materials can interfere with the reaction.[1]

Grignard Reaction

Q5: My Grignard reaction with 3,4-dimethoxybenzaldehyde is failing or giving a very low yield. What are the likely causes?

A5: Grignard reactions are highly sensitive, and failure often points to specific issues:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with even trace amounts of water. All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere), and anhydrous solvents (typically diethyl ether or THF) must be used.[2] Any acidic protons in the system will quench the Grignard reagent.[2][8]

  • Grignard Reagent Formation: Ensure the magnesium turnings are fresh and the surface is activated. A small crystal of iodine can be added to initiate the reaction.

  • Purity of 3,4-dimethoxybenzaldehyde: The aldehyde must be free of acidic impurities, including any carboxylic acid formed from air oxidation.

  • Side Reactions: Enolization of the ketone (if used as the electrophile) can compete with nucleophilic addition, especially with bulky Grignard reagents.[2]

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for various conversions of 3,4-dimethoxybenzaldehyde (Veratraldehyde) and related compounds.

Reaction TypeReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Reductive Aminationp-methoxybenzaldehyde, n-butylamineCo-containing composite-100 °C-72-96[9]
Reductive Aminationp-methoxybenzaldehyde, benzylamineCo-containing composite-100 °C-72-96[9]
Oppenauer OxidationVeratryl alcoholAl(OiPr)₃, paraformaldehydeToluene100 °C2 h (reflux)89[10]
Rosenmund Reduction3,4,5-trimethoxybenzoyl chloridePd/C, Quinoline SToluene35-40 °C2 h64-83[11]
Iodination5-iodo-3,4-dimethoxybenzaldehyde synthesisPIDA, I₂DCM60 °C3 h85[12]

Experimental Protocols

Protocol 1: General Procedure for Crossed Aldol Condensation [1]

  • In a suitable flask, combine 3,4-dimethoxybenzaldehyde (1.0 eq) and the ketone partner (1.0 eq).

  • If the reactants are solids, crush them together with a spatula or glass rod until they liquefy or form an oil.

  • Add a catalytic amount of finely ground sodium hydroxide (e.g., 0.2 eq).

  • Stir the mixture at room temperature for the specified time (e.g., 15 minutes), monitoring by TLC.

  • Upon completion, neutralize the mixture with a dilute acid (e.g., 10% HCl) until the pH is acidic.

  • Isolate the crude product by suction filtration, washing with cold water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., 90:10 ethanol/water).

Protocol 2: General Procedure for Wittig Reaction with a Non-Stabilized Ylide [7]

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizations

Troubleshooting_Low_Yield start_node Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start_node->check_reagents Initial Check check_node check_node action_node action_node result_node result_node solution_node Improved Yield result_impure Yes/No check_reagents->result_impure Purity/Ratio Issue? purify_reagents Purify Starting Materials / Adjust Stoichiometry result_impure->purify_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) result_impure->check_conditions No purify_reagents->solution_node Re-run Reaction result_conditions Yes/No check_conditions->result_conditions Conditions Optimal? optimize_conditions Optimize Temperature, Time, or Atmosphere result_conditions->optimize_conditions No check_workup Analyze Work-up & Purification Steps result_conditions->check_workup Yes optimize_conditions->solution_node result_workup Yes/No check_workup->result_workup Product Loss? optimize_workup Optimize Extraction/Purification Protocol result_workup->optimize_workup Yes optimize_workup->solution_node

Caption: General troubleshooting workflow for low yield reactions.

Reductive_Amination_Troubleshooting start_node Low Yield in Reductive Amination q_imine Is Imine Formation Confirmed? start_node->q_imine q_node q_node a_node a_node s_node Improved Imine Formation a_imine_no Ensure anhydrous conditions. Add drying agent (e.g., MgSO₄) or use a Dean-Stark trap. q_imine->a_imine_no No q_reductant What reducing agent is used? q_imine->q_reductant Yes a_imine_no->s_node Re-run a_reductant_nabh4 Risk of aldehyde reduction. Switch to imine-selective reductant. q_reductant->a_reductant_nabh4 NaBH₄ a_reductant_selective Check for catalyst poisoning (if applicable) or over-alkylation. q_reductant->a_reductant_selective NaBH₃CN or NaBH(OAc)₃ s_node2 Improved Selectivity & Yield a_reductant_nabh4->s_node2 a_reductant_selective->s_node2

Caption: Troubleshooting guide for reductive amination reactions.

Wittig_vs_HWE wittig_node Wittig Reaction Starting Materials: Aldehyde + Phosphonium Ylide Key Challenge: Steric Hindrance / Purification Product: (Z)-alkene (non-stabilized ylides) problem Low Yield? wittig_node->problem hwe_node Horner-Wadsworth-Emmons Starting Materials: Aldehyde + Phosphonate Ester Advantage: More reactive / Easier Purification Product: (E)-alkene (typically) aldehyde 3,4-Dimethoxy- benzaldehyde aldehyde->wittig_node Reacts with aldehyde->hwe_node Reacts with problem->hwe_node Consider HWE

References

Scaling up the synthesis of 3,4-Dimethoxybenzonitrile for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of 3,4-Dimethoxybenzonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common industrial routes.

Route 1: Aldoxime Dehydration from 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Question: My reaction to form the aldoxime from veratraldehyde is sluggish or incomplete. What are the possible causes and solutions?

Answer:

  • pH of the reaction mixture: The formation of the oxime is pH-sensitive. Ensure the appropriate base (e.g., sodium hydroxide) is added to neutralize the hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction. The pH should be controlled to remain in the optimal range for oxime formation.

  • Reaction Temperature: While the reaction is typically carried out at or below room temperature, insufficient cooling can lead to side reactions. Conversely, if the temperature is too low, the reaction rate will be significantly reduced. Monitor the temperature closely and adjust as needed.

  • Purity of Starting Material: Impurities in the veratraldehyde can interfere with the reaction. Ensure the starting material is of high purity.

Question: The dehydration of the veratraldehyde oxime is resulting in a low yield of this compound. How can I improve this?

Answer:

  • Choice of Dehydrating Agent: The effectiveness of the dehydration step is highly dependent on the chosen reagent. Common dehydrating agents include acetic anhydride, thionyl chloride, and various catalysts. The selection of the dehydrating agent should be based on the scale of the reaction and the desired purity of the product. For industrial-scale production, cost-effective and easily handled reagents are preferable.

  • Incomplete Water Removal: The presence of water can hinder the dehydration process. Ensure all reagents and solvents are anhydrous. If applicable to the chosen method, employ techniques for azeotropic water removal.

  • Reaction Conditions: The temperature and reaction time for the dehydration step are critical. Overheating can lead to decomposition and the formation of byproducts, while insufficient heating may result in an incomplete reaction. Optimize these parameters for your specific process.

Question: I am observing the formation of an isonitrile byproduct during the dehydration of the aldoxime. How can this be minimized?

Answer: The formation of isonitriles can occur under certain dehydration conditions, particularly with strong dehydrating agents or at elevated temperatures. To minimize this:

  • Use a milder dehydrating agent.

  • Carefully control the reaction temperature.

  • Consider a catalytic dehydration method , which often proceeds under milder conditions.

Route 2: Sandmeyer Reaction from 3,4-Dimethoxyaniline

Question: The diazotization of 3,4-dimethoxyaniline is yielding a dark-colored, tarry substance instead of the desired diazonium salt solution. What is happening?

Answer: This is a common issue in diazotization reactions and can be attributed to several factors:

  • Temperature Control: The diazotization reaction is highly exothermic and must be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] Ensure efficient cooling and slow addition of sodium nitrite.

  • Acid Concentration: An insufficient amount of acid can lead to the formation of diazoamino compounds, which can polymerize. Ensure at least two equivalents of acid are used per equivalent of amine.

  • Localized High Concentrations of Nitrite: Slow, subsurface addition of the sodium nitrite solution with vigorous stirring is crucial to avoid localized high concentrations that can lead to side reactions and decomposition.

Question: My Sandmeyer cyanation reaction is giving a low yield of this compound and a significant amount of byproduct. How can I optimize this step?

Answer:

  • Catalyst Activity: The copper(I) cyanide catalyst is crucial for the reaction. Ensure the catalyst is active and freshly prepared if necessary. The use of stabilized copper(I) cyanide complexes can also improve results.

  • Neutralization of Diazonium Salt Solution: Before adding the diazonium salt solution to the cyanide solution, it is often beneficial to neutralize any excess nitrous acid, for example, with urea or sulfamic acid, to prevent side reactions.

  • pH of the Cyanide Solution: The pH of the copper(I) cyanide solution should be carefully controlled. It is typically kept neutral or slightly basic to ensure the availability of the cyanide nucleophile.

  • Slow Addition: The diazonium salt solution should be added slowly to the cyanide solution to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial routes include the dehydration of veratraldehyde oxime, the Sandmeyer reaction starting from 3,4-dimethoxyaniline, and the dehydration of 3,4-dimethoxybenzamide.[2] A method starting from 3,4-dimethoxyphenylacetic acid has also been patented.[2]

Q2: How can I purify crude this compound on a large scale?

A2: For industrial-scale purification, recrystallization is a common and effective method. Suitable solvents include ethanol or mixtures of ethanol and water.[3] Depending on the impurities, vacuum distillation or column chromatography may also be employed, although these are often less economical for very large quantities.

Q3: What are the key safety precautions to consider when working with the Sandmeyer reaction for this synthesis?

A3: The Sandmeyer reaction involves several hazards. Aryl diazonium salts can be explosive when isolated in a dry state and should always be kept in solution.[1] Cyanide salts are highly toxic. All manipulations involving cyanides should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, and a cyanide antidote kit should be readily available.

Q4: Are there any green chemistry considerations for the synthesis of this compound?

A4: Yes, several aspects can be considered to make the synthesis greener. This includes choosing starting materials from renewable resources if possible, using catalytic methods to reduce waste, selecting less hazardous solvents, and optimizing reaction conditions to improve energy efficiency and atom economy. For instance, catalytic dehydration methods are generally preferred over stoichiometric dehydrating agents.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthesis Routes

ParameterAldoxime Dehydration from VeratraldehydeSandmeyer Reaction from 3,4-DimethoxyanilineAmide Dehydration from 3,4-DimethoxybenzamideFrom 3,4-Dimethoxyphenylacetic Acid
Starting Material 3,4-Dimethoxybenzaldehyde3,4-Dimethoxyaniline3,4-Dimethoxybenzamide3,4-Dimethoxyphenylacetic Acid
Key Reagents Hydroxylamine, Dehydrating Agent (e.g., Acetic Anhydride)Sodium Nitrite, Hydrochloric Acid, Copper(I) CyanideDehydrating Agent (e.g., SOCl₂, P₂O₅)Sodium Nitrite, Ferric Trichloride
Typical Yield High (can exceed 80%)[3]Good to HighGenerally HighHigh (claimed in patent)[2]
Reaction Stages 2 stages (Oxime formation, Dehydration)2 stages (Diazotization, Cyanation)1 stage1 stage
Key Challenges Control of dehydration, potential for isonitrile formationTemperature control during diazotization, handling of toxic cyanides, catalyst preparationUse of harsh dehydrating agentsBreaking of a carbon-carbon bond

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldoxime Dehydration

Stage 1: Preparation of Veratraldehyde Oxime

  • In a suitable reactor, dissolve 3,4-dimethoxybenzaldehyde in an appropriate solvent such as ethanol.

  • In a separate vessel, prepare a solution of hydroxylamine hydrochloride in water.

  • Cool the veratraldehyde solution to 0-5 °C.

  • Slowly add the hydroxylamine hydrochloride solution to the veratraldehyde solution while maintaining the temperature.

  • Add a solution of sodium hydroxide dropwise to neutralize the reaction mixture, facilitating the formation of the oxime.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • The product, veratraldehyde oxime, can be isolated by precipitation upon addition of water, followed by filtration and drying.

Stage 2: Dehydration of Veratraldehyde Oxime

  • Suspend the dried veratraldehyde oxime in a suitable solvent (e.g., toluene).

  • Add a dehydrating agent. For example, add acetic anhydride and heat the mixture to reflux.

  • Alternatively, for a catalytic approach, a phase-transfer catalyst and a strong base can be used under reflux with azeotropic removal of water.[3]

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture.

  • Work-up the reaction mixture, which may involve washing with water and sodium bicarbonate solution to remove acidic components.

  • Isolate the crude this compound by removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Stage 1: Diazotization of 3,4-Dimethoxyaniline

  • In a reactor, prepare a solution of 3,4-dimethoxyaniline in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a further 30 minutes to ensure complete diazotization.

  • (Optional but recommended) Add a small amount of urea or sulfamic acid to destroy any excess nitrous acid.

Stage 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., water or toluene).

  • Warm the copper(I) cyanide solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a specified period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or vacuum distillation.

Visualizations

experimental_workflow_aldoxime cluster_stage1 Stage 1: Oxime Formation cluster_stage2 Stage 2: Dehydration start1 3,4-Dimethoxybenzaldehyde in Ethanol reaction1 Oxime Formation (0-5°C -> RT) start1->reaction1 reagent1 Hydroxylamine HCl (aq) Sodium Hydroxide (aq) reagent1->reaction1 isolation1 Precipitation (add water) Filtration & Drying reaction1->isolation1 product1 Veratraldehyde Oxime isolation1->product1 start2 Veratraldehyde Oxime reaction2 Dehydration (Reflux) start2->reaction2 reagent2 Dehydrating Agent (e.g., Acetic Anhydride) reagent2->reaction2 workup2 Work-up (Wash, Solvent Removal) reaction2->workup2 purification2 Purification (Recrystallization) workup2->purification2 product2 This compound purification2->product2 experimental_workflow_sandmeyer cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Cyanation start1 3,4-Dimethoxyaniline in HCl (aq) reaction1 Diazotization (0-5°C) start1->reaction1 reagent1 Sodium Nitrite (aq) reagent1->reaction1 product1 Aryl Diazonium Salt Solution reaction1->product1 start2 Aryl Diazonium Salt Solution reaction2 Sandmeyer Reaction (60-70°C) start2->reaction2 reagent2 Copper(I) Cyanide reagent2->reaction2 workup2 Extraction & Work-up reaction2->workup2 purification2 Purification (Recrystallization/Distillation) workup2->purification2 product2 This compound purification2->product2 logical_relationship_synthesis cluster_routes Synthetic Routes cluster_precursors Starting Materials product This compound route1 Aldoxime Dehydration route1->product route2 Sandmeyer Reaction route2->product route3 Amide Dehydration route3->product route4 From Phenylacetic Acid route4->product precursor1 3,4-Dimethoxybenzaldehyde precursor1->route1 precursor2 3,4-Dimethoxyaniline precursor2->route2 precursor3 3,4-Dimethoxybenzamide precursor3->route3 precursor4 3,4-Dimethoxyphenylacetic Acid precursor4->route4

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3,4-Dimethoxybenzonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 3,4-Dimethoxybenzonitrile is paramount. This aromatic nitrile, a key building block in the synthesis of various pharmaceuticals, demands rigorous quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography stands out as a primary method for the purity determination of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • This compound reference standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization for optimal separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on the aromatic chromophore)

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

    • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Purity Calculation:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.

      Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for purity assessment, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Data for Aromatic Nitriles
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, excellent for non-volatile compounds, quantitative accuracy.Requires reference standards, can be time-consuming for method development.>99% achievable[1].
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities, provides structural information for impurity identification.Not suitable for non-volatile compounds, potential for thermal degradation of the analyte.Can detect volatile impurities at ppm levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify and quantify impurities without a specific reference standard for each impurity.Lower sensitivity compared to HPLC and GC-MS, can be complex to interpret for mixtures.Can provide quantitative purity by integrating signals of the main compound against known impurities or an internal standard.
Melting Point Analysis Determination of the temperature range over which a solid substance melts.Simple, rapid, and inexpensive.A sharp melting point is an indicator of high purity, but it is not quantitative and can be affected by even small amounts of impurities. A broad melting range suggests the presence of impurities[2].The literature melting point for this compound is 68-70 °C[3]. A sharp melting point within this range indicates high purity.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Can determine purity without the need for a standard substance for substances with purity >98%[].Less common for routine purity analysis, requires specialized equipment.Can provide purity values typically >98%.

Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-300 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard with a distinct signal.

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Purity_Analysis_Comparison cluster_sample Sample: this compound cluster_methods Analytical Methods cluster_results Purity Assessment Sample Sample HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR MP Melting Point Sample->MP Purity Quantitative Purity (%) HPLC->Purity GCMS->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity NMR->Impurity_ID Structural_Info Structural Confirmation NMR->Structural_Info MP->Purity Qualitative

Caption: Comparison of Analytical Methods for Purity Assessment.

References

A Comparative Guide to the GC-MS Analysis of 3,4-Dimethoxybenzonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure the purity, yield, and safety of synthesized compounds. In the synthesis of 3,4-Dimethoxybenzonitrile, a key intermediate in various pharmaceutical and organic syntheses, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a powerful analytical technique for real-time reaction monitoring and final product analysis. This guide provides a comprehensive comparison of GC-MS with High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and quantitative data to aid in method selection and implementation.

Comparison of Analytical Techniques: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of this compound and its reaction congeners depends on several factors, including the volatility of the analytes, the complexity of the reaction matrix, and the desired sensitivity and specificity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Ideal for volatile and thermally stable compounds like this compound and related precursors.Suitable for a wider range of compounds, including non-volatile and thermally labile substances.
Sensitivity Generally offers higher sensitivity, with detection limits often in the parts-per-billion (ppb) range.[1]Sensitivity is detector-dependent, typically ranging from parts-per-million (ppm) to ppb.[1]
Specificity The mass spectrometer provides detailed structural information, enabling confident peak identification.Peak identification is primarily based on retention time, which can be less specific without a mass spectrometric detector (LC-MS).
Sample Preparation May require derivatization for polar or non-volatile compounds, though often a simple "dilute-and-shoot" approach is sufficient for reaction mixtures in organic solvents.Can often handle aqueous and biological matrices with simpler preparation, though extraction may be necessary.
Analysis Time Typically offers faster analysis times for volatile compounds.[1]Can be slower, although modern UHPLC systems offer rapid separations.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the analysis of aromatic nitriles using GC-MS and HPLC with UV detection. These values are representative and may vary depending on the specific instrumentation and method parameters.

Performance MetricGC-MSHPLC-UV
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 µg/mL
Limit of Quantitation (LOQ) ~ 0.5 µg/mL~ 5 µg/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%

Experimental Protocols

GC-MS Analysis of a Simulated this compound Reaction Mixture

This protocol is designed for monitoring the synthesis of this compound from the dehydration of 3,4-dimethoxybenzaldehyde oxime. The method can resolve the starting material, intermediate, final product, and a common precursor, 3,4-dimethoxybenzaldehyde.

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 900 µL of ethyl acetate.

  • Vortex the sample for 30 seconds.

  • If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.

GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Acquisition Mode Full Scan

Expected Results:

The following table presents the expected retention times and key mass spectral fragments for the components of a typical reaction mixture.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
3,4-Dimethoxybenzaldehyde~ 8.5166.17166 , 165, 151, 138, 123, 95, 77
3,4-Dimethoxybenzaldehyde Oxime~ 9.2181.19181 , 166, 165, 150, 135, 122
This compound~ 9.8163.18163 , 162, 148, 120, 105, 77

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

HPLC Analysis of this compound

This protocol provides an alternative method for the quantification of this compound, particularly useful for samples that may not be suitable for GC analysis.

Sample Preparation:

  • Dilute the reaction mixture aliquot in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.[2]

HPLC Parameters:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 10 µL[3]
Detection Wavelength 254 nm[3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution & Quenching (e.g., in Ethyl Acetate) A->B C Filtration (optional) B->C D Transfer to GC Vial C->D E Injection into GC D->E F Separation on HP-5MS Column E->F G Elution & Transfer to MS F->G H Ionization (EI) G->H I Mass Analysis H->I J Chromatogram Generation I->J K Peak Integration J->K L Mass Spectrum Analysis J->L M Compound Identification & Quantification L->M

Caption: Experimental workflow for GC-MS analysis.

Reaction_Pathway A 3,4-Dimethoxybenzaldehyde (Starting Material) C 3,4-Dimethoxybenzaldehyde Oxime (Intermediate) A->C + B Hydroxylamine B->C E This compound (Product) C->E + D Dehydrating Agent D->E

Caption: Monitored reaction pathway.

References

A Researcher's Guide to the Quantitative Analysis of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is paramount for ensuring purity, determining reaction yields, and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,4-Dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist in selecting the most appropriate analytical technique.

The primary methods for the quantitative analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, UV-Vis Spectrophotometry offers a simpler, more accessible screening tool. Each technique possesses distinct advantages and limitations in terms of sensitivity, selectivity, and the structural information it can provide.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method hinges on factors such as the sample matrix, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table provides a summary of key performance indicators for the discussed analytical techniques for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection and quantification.The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Measurement of the absorbance of light at a specific wavelength, which is proportional to the concentration of the analyte in a solution.
Typical Instrumentation HPLC system with a UV or Diode Array Detector (DAD).Gas chromatograph coupled with a mass spectrometer.High-resolution NMR spectrometer (e.g., 400 MHz or higher).UV-Vis Spectrophotometer.
Sample Throughput HighMedium to HighLow to MediumHigh
Selectivity HighVery HighHighLow to Medium
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL rangeµg/mL range
Precision (RSD) < 2%< 5%< 1%< 5%
Accuracy (% Recovery) 98-102%95-105%99-101%95-105%
Structural Information Limited (retention time)Yes (mass spectrum)Yes (chemical shifts, coupling constants)Limited (absorption spectrum)
Advantages Robust, versatile, widely available.High sensitivity and selectivity, provides structural information.Absolute quantification without a specific reference standard for the analyte, non-destructive.Simple, rapid, and cost-effective for routine analysis.
Disadvantages Requires reference standards, potential for co-elution.Requires derivatization for some non-volatile compounds, potential for thermal degradation.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.Prone to interference from other UV-absorbing compounds in the sample matrix.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible quantitative results. The following sections provide representative methodologies for the analysis of this compound using HPLC, GC-MS, qNMR, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of structurally similar aromatic compounds, such as veratraldehyde (3,4-dimethoxybenzaldehyde).

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the initial mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of aromatic nitriles and related compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a volatile solvent such as dichloromethane or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent and dilute to fall within the calibration curve range.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) can be added to all standards and samples for improved accuracy.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the principles of qNMR for the absolute quantification of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time). A value of 30-60 seconds is a conservative starting point.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high precision).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons or the methoxy protons).

  • Integrate a known signal of the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

UV-Vis Spectrophotometry

This method provides a rapid and straightforward approach for the quantification of this compound in simple matrices. The wavelength of maximum absorbance (λmax) for this compound in ethanol is approximately 275 nm.

Instrumentation:

  • UV-Vis Spectrophotometer.

Experimental Parameters:

  • Solvent: A UV-transparent solvent such as ethanol or methanol.

  • Wavelength of Maximum Absorbance (λmax): ~275 nm.

  • Cuvette Path Length: 1 cm.

Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: Dissolve a known amount of the sample in the solvent and dilute to obtain an absorbance reading within the linear range of the calibration curve.

Data Analysis:

  • Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.

Workflow for Quantitative Analysis

The following diagram illustrates a generalized workflow for the quantitative analysis of a sample containing this compound.

Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis and Quantification Sample Sample Containing This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (if necessary) Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS qNMR qNMR Analysis Filtration->qNMR UVVis UV-Vis Analysis Filtration->UVVis Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition qNMR->Data_Acquisition UVVis->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

This comprehensive guide provides a detailed comparison of the primary analytical techniques for the quantitative analysis of this compound. By understanding the principles, protocols, and performance characteristics of each method, researchers can select the most suitable approach to meet their specific analytical needs, ensuring the generation of accurate and reliable data.

A Comparative Guide to Validated Analytical Methods for the Quantification of 3,4-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 3,4-Dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Method Comparison

The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics of these two techniques.

Table 1: Comparison of HPLC and GC Methods for this compound Quantification

ParameterHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium or Nitrogen
Detection UV Absorbance (e.g., 254 nm)Flame Ionization Detector (FID)
Sample Volatility Not requiredRequired
Derivatization Not typically requiredNot typically required
Primary Application Purity testing, quantification in non-volatile matrices, stability studies.Purity testing, quantification of volatile impurities, reaction monitoring.

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC and GC methods, demonstrating their suitability for the accurate and precise quantification of this compound. These values represent expected performance characteristics based on established validation guidelines.

Table 2: Representative Validation Data

Validation ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.5 - 50
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0
Precision (% RSD) < 2.0< 2.0
Limit of Detection (LOD) (µg/mL) 0.30.15
Limit of Quantification (LOQ) (µg/mL) 1.00.5

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-FID analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk material and reaction mixtures.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (LC grade).

  • Methanol (HPLC grade).

  • Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in deionized water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 to 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Elution Mode: Isocratic with 50% Mobile Phase A and 50% Mobile Phase B.

  • Run Time: 10 minutes.

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the quantification of this compound and related volatile impurities. A patent has mentioned the use of a gas chromatograph for the internal standard quantitative analysis of the reaction product to determine the yield of this compound.[1]

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • This compound reference standard (purity ≥98%).

  • Internal Standard (e.g., Dibenzyl).

  • Dichloromethane (GC grade).

  • Helium or Nitrogen (carrier gas, high purity).

  • Volumetric flasks, pipettes, GC vials.

2. Preparation of Solutions:

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Dibenzyl and dissolve in 25 mL of dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by adding fixed amounts of the internal standard stock solution and varying amounts of the this compound stock solution to volumetric flasks and diluting with dichloromethane.

3. Chromatographic Conditions:

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Sample Preparation:

  • Accurately weigh a sample containing this compound, add a known amount of the internal standard stock solution, and dissolve in a known volume of dichloromethane.

  • Transfer the solution to a GC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by calculating the peak area ratio and using the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development (HPLC / GC) start->method_dev pre_val Pre-Validation Assessment method_dev->pre_val val_protocol Write Validation Protocol pre_val->val_protocol execute_val Execute Validation Experiments val_protocol->execute_val specificity Specificity execute_val->specificity linearity Linearity & Range execute_val->linearity accuracy Accuracy execute_val->accuracy precision Precision (Repeatability & Intermediate) execute_val->precision lod_loq LOD & LOQ execute_val->lod_loq robustness Robustness execute_val->robustness data_analysis Data Analysis & Review specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis val_report Prepare Validation Report data_analysis->val_report Yes fail Validation Fails: Method Optimization Required data_analysis->fail Criteria Met? method_imp Method Implementation for Routine Use val_report->method_imp end End: Validated Method method_imp->end fail->method_dev No

Caption: General workflow for analytical method validation.

Method_Selection_Logic start Start: Need to Quantify This compound sample_type What is the sample matrix? start->sample_type bulk_material Bulk Material / Simple Mixture sample_type->bulk_material Simple complex_matrix Complex Matrix (e.g., Biological Fluid) sample_type->complex_matrix Complex volatility Are volatile impurities of interest? bulk_material->volatility hplc_ms Consider HPLC-MS for higher sensitivity/selectivity complex_matrix->hplc_ms choose_gc Select GC-FID volatility->choose_gc Yes choose_hplc Select HPLC-UV volatility->choose_hplc No consider_both Consider Both HPLC & GC volatility->consider_both Both end End: Method Selected choose_gc->end choose_hplc->end consider_both->end hplc_ms->end

Caption: Decision tree for selecting an analytical method.

References

Reactivity comparison of 3,4-Dimethoxybenzonitrile with other benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3,4-dimethoxybenzonitrile with other substituted benzonitriles. The analysis is supported by established principles of physical organic chemistry and available experimental data, offering insights into its behavior in various key organic reactions.

Introduction

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. The reactivity of the benzonitrile scaffold is intricately governed by the electronic properties of the substituents on the aromatic ring. This guide focuses on this compound, a polysubstituted derivative with two electron-donating methoxy groups, and compares its reactivity to other benzonitriles in reactions such as hydrolysis, reduction, electrophilic aromatic substitution, and nucleophilic aromatic substitution.

The presence of the two methoxy groups at the 3- and 4-positions significantly influences the electron density of the aromatic ring and the nitrile group, thereby dictating the compound's reactivity profile. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic routes.

Theoretical Framework: The Hammett Equation

To quantitatively compare the reactivity of substituted benzonitriles, we can utilize the Hammett equation, a linear free-energy relationship that describes the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted benzonitrile.

  • k₀ is the rate constant for the reaction of unsubstituted benzonitrile.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent.

The additivity principle of Hammett constants allows for the estimation of the overall electronic effect of multiple substituents on a benzene ring by summing their individual σ values. For this compound, the total substituent effect can be approximated by Σσ = σ_meta(OCH₃) + σ_para(OCH₃).

Reactivity Comparison in Key Reactions

The following sections detail the expected reactivity of this compound in comparison to other benzonitriles in four major classes of reactions.

Hydrolysis of the Nitrile Group

The hydrolysis of benzonitriles to benzoic acids is a fundamental transformation that can be catalyzed by either acid or base. The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the reaction rate.

General Reaction: Ar-CN + 2 H₂O → Ar-COOH + NH₃

Effect of Substituents:

  • Electron-withdrawing groups (EWGs) generally accelerate the rate of hydrolysis by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

  • Electron-donating groups (EDGs) , such as the methoxy groups in this compound, are expected to decrease the rate of hydrolysis by donating electron density to the ring and subsequently to the nitrile group, making the carbon less electrophilic.

Data Presentation:

Substituent(s)Σσ (Estimated)Expected Relative Rate of Hydrolysis (k/k₀)
3,4-Dimethoxy -0.15 < 1 (Slower)
4-Nitro+0.78> 1 (Faster)
4-Chloro+0.23> 1 (Faster)
Unsubstituted0.001 (Reference)
4-Methyl-0.17< 1 (Slower)
4-Methoxy-0.27< 1 (Slower)

Note: The Σσ for 3,4-dimethoxy is calculated as σ_meta(OCH₃) + σ_para(OCH₃) = 0.12 + (-0.27) = -0.15. The relative rates are qualitative predictions based on Hammett principles.

Experimental Protocol: Base-Catalyzed Hydrolysis of Benzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzonitrile (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of ammonia gas.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2. The corresponding benzoic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

Logical Flow of Hydrolysis Reactivity:

cluster_reactivity Relative Hydrolysis Rate 4-Nitrobenzonitrile 4-Nitrobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Nitrobenzonitrile->4-Chlorobenzonitrile > Benzonitrile Benzonitrile 4-Chlorobenzonitrile->Benzonitrile > 4-Methylbenzonitrile 4-Methylbenzonitrile Benzonitrile->4-Methylbenzonitrile > This compound This compound 4-Methylbenzonitrile->this compound ~ 4-Methoxybenzonitrile 4-Methoxybenzonitrile This compound->4-Methoxybenzonitrile ~

Caption: Predicted relative rates of hydrolysis for various substituted benzonitriles.

Reduction of the Nitrile Group

The reduction of benzonitriles to the corresponding benzylamines is a synthetically important transformation. This reaction is typically achieved through catalytic hydrogenation.

General Reaction: Ar-CN + 2 H₂ (catalyst) → Ar-CH₂NH₂

Effect of Substituents:

  • The electronic effects of substituents on the rate of catalytic hydrogenation are generally less pronounced than in ionic reactions. However, electron-donating groups can slightly increase the electron density on the nitrile group, potentially making it a better ligand for the catalyst surface and influencing the reaction rate.

  • Electron-withdrawing groups can make the nitrile carbon more susceptible to hydride attack in chemical reductions.

Data Presentation:

Substituent(s)Expected Relative Rate of Catalytic Hydrogenation
3,4-Dimethoxy Slightly Faster / Similar
4-NitroSlower (due to potential catalyst poisoning)
4-ChloroSimilar
UnsubstitutedReference
4-MethylSlightly Faster / Similar
4-MethoxySlightly Faster / Similar

Experimental Protocol: Catalytic Hydrogenation of Benzonitrile

  • Reaction Setup: In a high-pressure autoclave, dissolve the substituted benzonitrile (10 mmol) in a suitable solvent such as ethanol or methanol (50 mL). Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude benzylamine, which can be further purified by distillation or crystallization of a salt derivative.

Workflow for Catalytic Hydrogenation:

cluster_workflow Catalytic Hydrogenation Workflow A Dissolve Substituted Benzonitrile in Solvent B Add Catalyst (e.g., Pd/C) A->B C Pressurize with H₂ Gas B->C D Stir at RT or with Heat C->D E Filter to Remove Catalyst D->E F Solvent Evaporation E->F G Purification of Benzylamine F->G

Caption: A typical experimental workflow for the catalytic hydrogenation of benzonitriles.

Electrophilic Aromatic Substitution

The benzene ring of benzonitriles can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. However, the presence of electron-donating methoxy groups in this compound will activate the ring towards EAS and direct incoming electrophiles to specific positions.

Effect of Substituents:

  • This compound: The two methoxy groups are strong activating, ortho-, para-directing groups. They will dominate over the deactivating, meta-directing effect of the nitrile group. The incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy groups, and ortho to the other methoxy group. The most likely positions for substitution are C-2, C-5, and C-6.

  • Benzonitrile: The nitrile group deactivates the ring and directs incoming electrophiles to the meta position.

  • 4-Methoxybenzonitrile: The methoxy group is activating and ortho-, para-directing. The nitrile group is deactivating and meta-directing. The activating methoxy group will direct the electrophile to the positions ortho to it (C-3 and C-5).

Data Presentation:

CompoundActivating/Deactivating GroupsExpected Major Product(s) of Nitration
This compound Two activating -OCH₃, one deactivating -CN2-Nitro-3,4-dimethoxybenzonitrile, 5-Nitro-3,4-dimethoxybenzonitrile, 6-Nitro-3,4-dimethoxybenzonitrile
BenzonitrileOne deactivating -CN3-Nitrobenzonitrile
4-MethoxybenzonitrileOne activating -OCH₃, one deactivating -CN3-Nitro-4-methoxybenzonitrile

Experimental Protocol: Nitration of a Substituted Benzonitrile

  • Reaction Setup: In a flask cooled in an ice bath, slowly add the substituted benzonitrile (10 mmol) to a pre-cooled mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (5 mL).

  • Reaction: Stir the mixture at 0-10 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitro-substituted benzonitrile.

Directing Effects in Electrophilic Aromatic Substitution:

cluster_directing Electrophilic Substitution Directing Effects A 3,4-DiMeO Benzonitrile D Ortho/Para (Activating) A->D B Benzonitrile E Meta (Deactivating) B->E C 4-MeO Benzonitrile C->D

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. However, the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group can facilitate this reaction. The nitrile group itself is a moderate electron-withdrawing group and can activate the ring towards SNAr if a good leaving group is present.

Effect of Substituents:

  • This compound: The two electron-donating methoxy groups strongly deactivate the ring towards nucleophilic attack. SNAr reactions are highly unlikely to occur on this compound unless a very strong activating group and a good leaving group are also present.

  • 4-Nitrobenzonitrile: The strong electron-withdrawing nitro group activates the ring towards SNAr, especially if a leaving group is present at the ortho or para position.

  • 4-Chlorobenzonitrile: The nitrile group provides some activation, making SNAr possible under forcing conditions, but it is much less reactive than 4-nitrochlorobenzene.

Data Presentation:

Compound (with a leaving group at C-1)Activating/Deactivating GroupsExpected Reactivity in SNAr
1-Chloro-3,4-dimethoxybenzene Two deactivating -OCH₃Very Low / Unreactive
4-ChloronitrobenzeneOne strongly activating -NO₂High
4-ChlorobenzonitrileOne moderately activating -CNModerate
ChlorobenzeneNo activating groupsVery Low / Unreactive

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube, combine the substituted aryl halide (10 mmol), the nucleophile (e.g., sodium methoxide, 12 mmol), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL).

  • Reaction: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by chromatography or recrystallization.

SNAr Reactivity Pathway:

cluster_snar Nucleophilic Aromatic Substitution Reactivity cluster_reactivity_scale Relative Reactivity A Aryl Halide with Activating Group(s) B Nucleophilic Attack A->B C Formation of Meisenheimer Complex B->C D Loss of Leaving Group C->D E Substituted Product D->E R1 4-Nitrochlorobenzene (High) R2 4-Chlorobenzonitrile (Moderate) R3 Chlorobenzene (Very Low) R4 1-Chloro-3,4-dimethoxybenzene (Extremely Low)

Caption: General mechanism and relative reactivity for SNAr reactions.

Signaling Pathway Involvement

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, substituted benzonitriles and related aromatic compounds are known to exhibit a range of biological activities. For instance, some dimethoxy-substituted aromatic compounds have been investigated for their potential to modulate pathways involved in inflammation and cell signaling. It is plausible that this compound could interact with various cellular targets, but further research is required to elucidate its specific biological effects and the signaling pathways it may modulate.

Conclusion

The reactivity of this compound is significantly influenced by its two electron-donating methoxy groups. Compared to unsubstituted benzonitrile and those with electron-withdrawing groups, this compound exhibits:

  • Slower hydrolysis rates due to the reduced electrophilicity of the nitrile carbon.

  • Similar or slightly faster rates of catalytic hydrogenation.

  • Greatly enhanced reactivity towards electrophilic aromatic substitution , with the methoxy groups directing incoming electrophiles to the ortho and para positions.

  • Significantly reduced reactivity towards nucleophilic aromatic substitution due to the electron-rich nature of the aromatic ring.

This comparative guide provides a foundational understanding of the reactivity of this compound, which is essential for its effective utilization in synthetic chemistry and drug discovery programs. The provided experimental protocols offer a starting point for laboratory investigations into the rich chemistry of this versatile molecule.

A Spectroscopic Comparison of 3,4-Dimethoxybenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, dimethoxybenzonitrile derivatives serve as crucial building blocks for the synthesis of a wide array of complex molecules. The precise characterization of these compounds is paramount for ensuring the integrity of subsequent synthetic steps and the desired properties of the final products. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed, objective comparison of the spectroscopic properties of 3,4-Dimethoxybenzonitrile and two of its derivatives: 3,4,5-Trimethoxybenzonitrile, which features an additional electron-donating group, and 3,4-Dimethoxy-5-nitrobenzonitrile, which includes an electron-withdrawing group. The inclusion of these derivatives allows for an examination of how substituent electronic effects manifest in their respective spectra. All quantitative data is supported by experimental findings and presented in a clear, comparative format.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its selected derivatives.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC≡N StretchC-O Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)Other Key Peaks
This compound ~2220~1270, ~1025~3080~2970, ~28401590, 1520 (C=C Aromatic)
3,4,5-Trimethoxybenzonitrile ~2230~1240, ~1010~3000~2940, ~28401580, 1500 (C=C Aromatic)
3,4-Dimethoxy-5-nitrobenzonitrile ~2235~1280, ~1020~3100~2950, ~28501530, 1350 (NO₂ Stretch)

Table 2: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundAr-H-OCH₃
This compound 7.29 (dd, J=8.4, 2.0 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 6.91 (d, J=8.4 Hz, 1H)3.93 (s, 3H), 3.91 (s, 3H)
3,4,5-Trimethoxybenzonitrile [1]6.86 (s, 2H)3.89 (s, 6H, C3 & C5-OCH₃), 3.87 (s, 3H, C4-OCH₃)
3,4-Dimethoxy-5-nitrobenzonitrile 7.55 (d, J=1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H)4.02 (s, 3H), 3.98 (s, 3H)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundC≡NC-CNC-OAr-C-H-OCH₃
This compound 119.4104.5154.0, 149.5127.8, 115.3, 111.856.2, 56.1
3,4,5-Trimethoxybenzonitrile 119.0107.2153.5, 142.8109.561.0, 56.4
3,4-Dimethoxy-5-nitrobenzonitrile 116.5108.0155.0, 148.0115.0, 112.056.8, 56.5

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragments
This compound C₉H₉NO₂163.17163148 ([M-CH₃]⁺), 120 ([M-CH₃-CO]⁺)
3,4,5-Trimethoxybenzonitrile [2]C₁₀H₁₁NO₃193.20193178 ([M-CH₃]⁺), 150 ([M-CH₃-CO]⁺)
3,4-Dimethoxy-5-nitrobenzonitrile C₉H₈N₂O₄208.17208193 ([M-CH₃]⁺), 162 ([M-NO₂]⁺)

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound, such as this compound or its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep IR FTIR Spectroscopy SamplePrep->IR NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis IR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation Validation Structure Validation StructureElucidation->Validation FinalReport Final Report / Publication Validation->FinalReport

Caption: Workflow for Spectroscopic Analysis of Synthesized Compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for the analysis of solid samples like this compound and its derivatives.

  • Sample Preparation (Thin Solid Film Method):

    • Place approximately 10-20 mg of the solid sample into a small vial.

    • Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid completely.

    • Using a pipette, transfer one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Obtain a background spectrum of the empty salt plate to subtract atmospheric and plate-related absorptions.

    • Place the salt plate with the prepared sample film into the spectrometer's sample holder.

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum by performing a background subtraction.

    • Identify and label the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample has fully dissolved; gentle vortexing may be applied.

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover all expected carbon signals (typically 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

This protocol describes a general procedure for Electron Ionization Mass Spectrometry (EI-MS).

  • Sample Introduction:

    • For volatile and thermally stable compounds like the ones discussed, a direct insertion probe or gas chromatography (GC-MS) can be used for sample introduction.

    • If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the probe's tip.

    • The probe is inserted into the ion source of the mass spectrometer, where the sample is vaporized by heating under high vacuum.

  • Ionization and Analysis:

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation can provide insights into the stability of different parts of the molecule.

References

A Comparative Purity Assessment of 3,4-Dimethoxybenzonitrile from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and impurity profiles in chemical synthesis to pharmacological activity in drug discovery. This guide provides a comprehensive comparison of the purity of 3,4-Dimethoxybenzonitrile obtained from three different hypothetical suppliers (Supplier A, Supplier B, and Supplier C). The assessment is based on a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point analysis. Detailed experimental protocols are provided to allow for the replication of these analyses.

Data Summary

The following table summarizes the quantitative purity assessment of this compound from the three suppliers.

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 98.799.599.9
Purity by GC (%) 98.599.699.9
Purity by ¹H NMR (mol%) 98.299.499.8
Melting Point (°C) 67-6969-7070-71
Major Impurity 1 (%) 0.8 (retention time: 3.2 min)0.3 (retention time: 3.2 min)<0.1
Major Impurity 2 (%) 0.3 (retention time: 4.5 min)0.1 (retention time: 4.5 min)Not Detected
Appearance Off-white crystalline powderWhite crystalline powderWhite crystalline powder

Experimental Protocols

A detailed description of the methodologies used for the purity assessment is crucial for reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC)

This technique is used for the separation, identification, and quantification of each component in a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from each supplier were accurately weighed (approx. 10 mg) and dissolved in 10 mL of the mobile phase to prepare a 1 mg/mL solution. The solutions were then filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity was determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a common technique for separating and analyzing compounds that can be vaporized without decomposition.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injection Mode: Split (10:1).

  • Sample Preparation: Samples were dissolved in acetone to a concentration of 1 mg/mL.

  • Purity Calculation: Similar to HPLC, purity was calculated based on the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR spectroscopy provides structural information and can be used for quantitative analysis when an internal standard of known purity is used.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Sample Preparation: An accurately weighed amount of this compound (approx. 10 mg) and the internal standard (approx. 5 mg) were dissolved in 0.75 mL of CDCl₃.

  • Data Acquisition: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. A relaxation delay (D1) of 30 seconds was used to ensure full relaxation of all protons.

  • Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.

Melting Point Determination

The melting point of a crystalline solid is a good indicator of its purity. Impurities tend to depress and broaden the melting range.[1][2][3][4]

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline powder was packed into a capillary tube to a height of 2-3 mm.

  • Method: The sample was heated at a rate of 10°C/min until the temperature was about 15°C below the expected melting point. The heating rate was then reduced to 1-2°C/min to allow for accurate determination of the melting range (the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid).

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.

Purity_Assessment_Workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_conclusion Conclusion Supplier_A Supplier A HPLC HPLC Analysis Supplier_A->HPLC GC GC Analysis Supplier_A->GC NMR qNMR Analysis Supplier_A->NMR MP Melting Point Determination Supplier_A->MP Supplier_B Supplier B Supplier_B->HPLC Supplier_B->GC Supplier_B->NMR Supplier_B->MP Supplier_C Supplier C Supplier_C->HPLC Supplier_C->GC Supplier_C->NMR Supplier_C->MP Purity_Comparison Purity Comparison (%, mol%) HPLC->Purity_Comparison Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GC->Purity_Comparison GC->Impurity_Profiling NMR->Purity_Comparison Physical_Properties Physical Property Verification MP->Physical_Properties Supplier_Selection Supplier Selection Purity_Comparison->Supplier_Selection Impurity_Profiling->Supplier_Selection Physical_Properties->Supplier_Selection

Caption: Workflow for the purity assessment and supplier selection of this compound.

Conclusion

Based on the comprehensive analysis, Supplier C provides this compound with the highest purity across all analytical methods employed. The material from Supplier C exhibits a sharp melting point at the upper end of the expected range and contains negligible impurities detectable by HPLC and GC. Supplier B offers a product of high purity, suitable for many applications, while the material from Supplier A shows a slightly lower purity and a broader melting range, indicating the presence of a higher level of impurities.

For applications requiring the highest degree of purity, such as in the development of pharmaceutical active ingredients or for sensitive catalytic reactions, the material from Supplier C would be the recommended choice. For less stringent applications, the products from Suppliers A and B may be considered, taking into account the potential impact of the observed impurities on the intended use. This guide underscores the importance of a multi-technique approach for the rigorous purity assessment of critical chemical reagents.

References

Establishing a Reference Standard for 3,4-Dimethoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 3,4-Dimethoxybenzonitrile and outlines key experimental protocols for establishing a reference standard. The objective is to ensure the accuracy, reproducibility, and reliability of analytical data in research and development settings.

Comparison of Reference Materials

A reference standard for this compound should be of the highest possible purity. Commercially available options provide a good starting point for establishing an in-house primary or secondary reference standard. Additionally, structurally related compounds can be used as alternative reference standards for specific analytical purposes, such as impurity profiling.

Commercially Available this compound
SupplierProduct NameCAS NumberPurity Specification
Sigma-AldrichThis compound2024-83-1≥99%
Thermo Scientific ChemicalsThis compound, 98+%2024-83-1≥98.0% (by GC)[1]
Amerigo ScientificThis compound2024-83-1≥99%[2]
Alternative Reference Standards

In the context of impurity analysis and method development, related compounds can serve as valuable reference points.

Compound NameCAS NumberKey CharacteristicsPurity Specification (Typical)
Veratraldehyde120-14-9A common starting material for the synthesis of this compound.[3]≥98% to ≥99%[4]
Protocatechuic aldehyde139-85-5A potential impurity or degradation product.>98%[5]
Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its characterization and handling.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance White to pale brown crystals or powder[1]
Melting Point 68-70 °C (lit.)
Boiling Point 281 °C (lit.)[6]
Solubility Soluble in methanol. Insoluble in water.

Experimental Protocols for Purity Assessment

The establishment of a reference standard requires rigorous purity assessment using multiple analytical techniques. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally stable compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is recommended. A typical gradient could be:

    • Start with 50:50 acetonitrile:water.

    • Increase to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound candidate material in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound candidate material.

    • Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For qNMR, a certified internal standard with a known purity must be accurately weighed and added to the sample.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • ¹³C NMR: Proton-decoupled pulse sequence.

  • Data Analysis:

    • For purity assessment, compare the integral of the signals corresponding to this compound with the integrals of any impurity signals.

    • For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, taking into account their molecular weights and the number of protons.

Expected ¹H-NMR Chemical Shifts (in CDCl₃): The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methoxy groups. The exact chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9][10][11]

Visualizing Experimental Workflows

Workflow for Reference Standard Qualification

The following diagram illustrates the process of qualifying a new batch of this compound as a reference standard.

G A Candidate this compound Batch B Physicochemical Characterization (Melting Point, Appearance) A->B C Purity Assessment by HPLC A->C D Impurity Profiling by GC-MS A->D E Structural Confirmation by NMR A->E F Quantitative Purity by qNMR A->F G Comparison with Existing Reference Standard C->G D->G E->G F->G H Data Review and Approval G->H I Established Reference Standard H->I

Caption: Workflow for qualifying a new reference standard.

General Purity Determination Workflow

This diagram outlines a general workflow for the routine purity testing of a this compound sample.

G A Sample of this compound B Sample Preparation (Dissolution) A->B C HPLC Analysis B->C D GC-MS Analysis B->D E Data Acquisition C->E D->E F Data Processing (Peak Integration, Spectral Analysis) E->F G Purity Calculation and Impurity Identification F->G H Report Generation G->H

Caption: General workflow for purity determination.

Conclusion

Establishing a well-characterized reference standard for this compound is fundamental for ensuring the quality and integrity of research and development activities. This guide provides a framework for comparing available materials and implementing robust analytical methodologies for purity assessment. By following these protocols and workflows, researchers can confidently establish a reliable reference standard for their analytical needs.

References

A Comparative Guide to Catalysts for 3,4-Dimethoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates like 3,4-Dimethoxybenzonitrile is paramount. This guide provides a comparative analysis of two prominent catalytic methods for its synthesis: the dehydration of 3,4-dimethoxybenzaldoxime and the ferric chloride-catalyzed reaction of 3,4-dimethoxyphenylacetic acid.

Performance Comparison of Catalytic Syntheses

The selection of a synthetic route and catalyst system is a critical decision influenced by factors such as yield, reaction conditions, and the nature of the starting materials. Below is a summary of quantitative data for two distinct catalytic approaches to this compound.

Synthetic RouteStarting MaterialCatalyst/ReagentSolventTemperatureReaction TimeYield (%)
One-Pot Oximation-Dehydration3,4-DimethoxybenzaldehydeThionyl ChlorideDichloromethane10-25°C8 hours>90%
Ferric Chloride-Catalyzed Nitration/Decarboxylation3,4-Dimethoxyphenylacetic acidFerric Chloride (FeCl₃)Dimethyl Sulfoxide50°C10 hours82%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Method 1: One-Pot Synthesis from 3,4-Dimethoxybenzaldehyde via Oxime Dehydration

This widely-utilized method involves the in-situ formation of 3,4-dimethoxybenzaldoxime followed by its dehydration to the corresponding nitrile. The use of thionyl chloride as a dehydrating agent in a one-pot process offers high yields and operational simplicity.

Experimental Procedure:

  • In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in an appropriate organic solvent such as dichloromethane.

  • Cool the mixture to 0-15°C using an ice-water bath.

  • Slowly add thionyl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature between 10-25°C.

  • Stir the reaction mixture at this temperature for approximately 8 hours.

  • Upon completion of the reaction, quench the mixture with ice water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic phases and neutralize to a pH of 8-9 with a 10-20% sodium hydroxide solution.

  • Wash the organic layer twice with water, dry over a suitable drying agent, and evaporate the solvent to obtain this compound.

This protocol is adapted from a similar synthesis of 4-methoxybenzonitrile, which reports yields exceeding 90%.

Method 2: Ferric Chloride-Catalyzed Synthesis from 3,4-Dimethoxyphenylacetic Acid

This method utilizes the catalytic activity of ferric chloride to facilitate the conversion of 3,4-dimethoxyphenylacetic acid to this compound using sodium nitrite as the nitrogen source. This approach is advantageous due to the use of readily available and less toxic reagents.[1]

Experimental Procedure:

  • In a glass pressure-resistant reaction tube equipped with a magnetic stirrer, add 3,4-dimethoxyphenylacetic acid (0.5 mmol), sodium nitrite (3 mmol), and ferric chloride (0.5 mmol).

  • Add dimethyl sulfoxide (2 mL) as the solvent to the reaction tube.

  • Seal the reaction tube and place it in a heating bath pre-set to 50°C.

  • Stir the reaction mixture magnetically for 10 hours.

  • After the reaction is complete, cool the system to room temperature.

  • The product, this compound, can then be isolated and purified using standard laboratory techniques. A reported yield for this method is 82%.[1]

Visualizing the Synthetic Pathways

To further elucidate the described synthetic strategies, the following diagrams illustrate the logical flow of each process.

G cluster_0 One-Pot Oximation-Dehydration A 3,4-Dimethoxybenzaldehyde C In-situ formation of 3,4-Dimethoxybenzaldoxime A->C B Hydroxylamine Hydrochloride B->C E This compound C->E Dehydration D Thionyl Chloride (Dehydrating Agent) D->E

Caption: One-Pot Synthesis of this compound.

G cluster_1 FeCl₃-Catalyzed Synthesis F 3,4-Dimethoxyphenylacetic Acid I Catalytic Cycle F->I G Sodium Nitrite G->I H FeCl₃ (Catalyst) H->I J This compound I->J Nitration & Decarboxylation

Caption: FeCl₃-Catalyzed Synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxybenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxybenzonitrile, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn.[1] Handling of this compound should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA or European Standard EN166 specifications.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to avoid skin contact.[1]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2024-83-1
Molecular Formula (CH₃O)₂C₆H₃CN
Molecular Weight 163.17 g/mol
Appearance Powder
Melting Point 68-70 °C
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, STOT SE 3

Source:

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through a licensed hazardous waste management service.[2][3][4] Direct disposal into drains or regular trash is strictly prohibited.[3] The following protocol details the operational steps for collecting and preparing the chemical waste for pickup.

Objective: To safely collect, label, and store solid this compound waste for disposal by a certified environmental health and safety (EHS) contractor.

Materials:

  • Designated hazardous waste container (wide-mouth, sealable, compatible plastic or glass)

  • Hazardous Waste Label

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Tools for transfer (e.g., spatula, scoop)

  • Secondary containment bin

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where hazardous waste will be stored temporarily. This area must be under the control of the generator, away from drains, and clearly marked.

  • Prepare the Waste Container:

    • Select a clean, dry container compatible with the chemical.

    • Ensure it has a secure, leak-proof lid.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Waste Collection:

    • Working in a fume hood or well-ventilated area, carefully transfer the solid this compound waste into the designated container using a spatula or scoop.[1]

    • Avoid creating dust. If dust is generated, ensure appropriate respiratory protection is used.

  • Labeling:

    • Fill out the hazardous waste label completely and legibly. Information should include:

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Harmful," "Irritant")[5]

      • The date the container was first used.

  • Storage:

    • Securely seal the container.

    • Wipe the exterior of the container to remove any contamination.

    • Place the sealed container in a designated secondary containment bin within the SAA.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Arrange for Disposal:

    • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

    • Follow your institution's specific procedures for requesting waste collection.

Emergency Procedures

Spill: In the event of a spill, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.

First Aid:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Clean mouth with water and seek medical attention.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in Ventilated Area (Fume Hood) C Select & Label Hazardous Waste Container B->C Proceed to Collection D Carefully Transfer Waste (Avoid Dust) C->D E Securely Seal Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G Container Full or Waste Stream Complete H Dispose via Approved Hazardous Waste Vendor G->H

Caption: Workflow for the safe disposal of this compound.

References

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.